Amiodarone
Description
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1951-25-3 | |
| Record name | Amiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiodarone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amiodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amiodarone: An In-depth Technical Guide on its Molecular and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, classified as a Vaughan-Williams Class III drug due to its primary action of prolonging the cardiac action potential and refractory period. However, its therapeutic efficacy is attributed to a broad spectrum of effects on various molecular and cellular targets, extending beyond simple potassium channel blockade. This technical guide provides a comprehensive overview of the known molecular and cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved in its characterization.
Core Molecular Targets: Ion Channels and Receptors
This compound's antiarrhythmic properties stem from its interaction with a variety of cardiac ion channels and receptors. Its multi-channel blocking activity contributes to its effectiveness in treating both supraventricular and ventricular arrhythmias.[1][2]
Ion Channel Interactions
This compound exhibits a "use-dependent" blockade of several key ion channels, meaning its blocking effect is more pronounced at higher heart rates.
-
Potassium Channels: As a Class III antiarrhythmic, this compound's primary mechanism of action is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[2][3] This blockade prolongs the action potential duration and the effective refractory period of cardiomyocytes, thereby reducing their excitability.[4] Specifically, this compound inhibits the rapidly activating delayed rectifier potassium current (IKr), conducted by the hERG channel, and to a lesser extent, the slowly activating delayed rectifier potassium current (IKs).[5][6] It also inhibits ATP-sensitive potassium channels (KATP).[7]
-
Sodium Channels: this compound also demonstrates Class I antiarrhythmic properties by blocking sodium channels, particularly in their inactivated state.[8][9] This action decreases the upstroke velocity of the action potential (Phase 0), slowing conduction in fast-channel dependent tissues.[1][10] this compound shows some selectivity for sodium channels in ischemic tissue.[9]
-
Calcium Channels: Exhibiting Class IV antiarrhythmic effects, this compound blocks L-type calcium channels.[3][11] This action is responsible for its negative chronotropic (slowing of heart rate) and dromotropic (slowing of atrioventricular conduction) effects.[1][2]
Adrenergic Receptor Interactions
This compound possesses non-competitive beta-adrenergic blocking properties (Class II effect), contributing to its anti-sympathetic actions.[1][12] Unlike conventional beta-blockers that bind to the catecholamine recognition site, this compound appears to decrease the number of beta-adrenoceptors at the cell surface and may also inhibit the coupling of these receptors with adenylate cyclase.[6][13][14] It also exhibits some alpha-adrenergic receptor blocking activity.[12]
Cellular Targets and Signaling Pathways
Beyond its direct effects on ion channels and receptors, this compound influences a range of intracellular processes and signaling pathways, which contribute to both its therapeutic effects and its well-known side-effect profile.
Mitochondrial Function
This compound is known to induce mitochondrial toxicity, which is considered a major contributor to drug-induced liver injury.[15] It can uncouple oxidative phosphorylation and inhibit complexes I and II of the mitochondrial respiratory chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[16][17] This mitochondrial dysfunction can trigger apoptosis.[18]
Apoptosis
This compound can induce apoptosis, or programmed cell death, through various mechanisms. In some cell types, it triggers the mitochondrial apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.[19] However, in other contexts, such as in rat alveolar epithelial cells, this compound has been shown to attenuate apoptosis despite decreasing anti-apoptotic proteins.[20] The drug has also been found to sensitize leukemia cells to apoptosis.[21]
Gene Expression and Signaling Pathways
This compound can modulate the expression of various genes and affect several key signaling pathways:
-
Thyroid Hormone Receptor: Due to its structural similarity to thyroid hormone, this compound can interfere with thyroid hormone metabolism and action. It can inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) and antagonize T3 binding to its nuclear receptors, leading to changes in the expression of thyroid hormone-responsive genes.[22][23] This can result in either hypothyroidism or thyrotoxicosis.[3]
-
EGFR/Gsk3b/Snail Signaling Axis: In the context of cardiac valve formation, this compound has been shown to induce the overexpression of "similar to versican b" (s-vcanb), which in turn represses the EGFR/Gsk3β/Snail signaling pathway.[24]
-
ERK1/2 and p38 MAPK Signaling: this compound can promote cell proliferation and myofibroblast differentiation in fibroblasts through the activation of the ERK1/2 and p38 MAPK signaling pathways, which may contribute to this compound-induced pulmonary fibrosis.[25]
-
NF-κB Signaling Pathway: this compound has been found to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated NF-κB signaling pathway by blocking the acidification of intracellular organelles.[26]
-
AP-1 and STAT Signaling: In lung alveolar epithelial cells, this compound can induce the expression of the angiotensinogen gene through the activation of AP-1 transcription factors.[27] It has also been shown to increase the DNA binding of STAT-5.[27]
-
AKT Signaling: In leukemia cells, this compound has been shown to decrease AKT activity, sensitizing the cells to apoptosis.[21]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with its various molecular targets.
| Target | Species/Cell Line | Parameter | Value | Reference |
| Potassium Channels | ||||
| KATP Channel | Rat Ventricular Myocytes | IC50 | 2.3 µM | [7] |
| IKr (hERG) | Rabbit Ventricular Myocytes | IC50 | 2.8 µM | [14] |
| hERG | HEK293 Cells | IC50 | ~26 - 300 nM | [18] |
| Sodium Channels | ||||
| Peak INa | Rabbit Atrial Myocytes | IC50 | 1.8 µM | [15] |
| Peak INa | Rabbit Ventricular Myocytes | IC50 | 40.4 µM | [15] |
| Late INa | HEK293 Cells (SCN5A) | IC50 | 3.0 ± 0.9 µM | [24] |
| Calcium Channels | ||||
| L-type Ca2+ Channel | MIN6 Cells | IC50 | Not specified | [28] |
| Receptors | ||||
| 1,4-Dihydropyridine Receptor | Rat/Rabbit Myocardium | Ki | ~0.27 µM | [11] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as cell type, temperature, and specific protocol used.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Patch-Clamp Electrophysiology for Ion Channel Characterization
Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes or cell lines expressing the channel of interest.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
Solutions:
-
External Solution (Tyrode's solution): (in mM) 143 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.25 NaH2PO4, 5.0 HEPES, and 5.6 glucose (pH 7.4 with NaOH).[15]
-
Internal (Pipette) Solution: Composition varies depending on the current being measured. For INa, a typical solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.4 with CsOH).[29]
-
-
Voltage-Clamp Protocols:
-
Apply specific voltage protocols to elicit and isolate the ion current of interest. For example, to measure peak INa, hold the cell at a negative potential (e.g., -120 mV) and then apply a series of depolarizing voltage steps.[29]
-
To study use-dependency, apply a train of depolarizing pulses at different frequencies.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Construct concentration-response curves and calculate the IC50 value using the Hill equation.[15]
-
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., beta-adrenergic receptor).
Methodology:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of unlabeled this compound.[31]
-
Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Measurement of Mitochondrial Respiration
Objective: To assess the effect of this compound on mitochondrial oxygen consumption rate (OCR).
Methodology:
-
Cell Culture:
-
Culture cells of interest (e.g., primary hepatocytes, HepG2 cells) in appropriate media.[7]
-
-
High-Resolution Respirometry:
-
Experimental Protocol:
-
Add the cell suspension to the respirometer chamber.
-
Measure the basal OCR.
-
Sequentially add mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.[4]
-
-
-
Drug Treatment:
-
Introduce this compound at various concentrations into the chamber and measure the OCR.[7]
-
-
Data Analysis:
-
Calculate the different respiratory parameters (basal, ATP-linked, maximal, and spare respiratory capacity) before and after this compound treatment.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.
Methodology:
-
Cell Treatment:
-
Culture cells on coverslips or in chamber slides and treat with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
TUNEL Labeling:
-
Detection:
-
If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized using a fluorescence microscope.
-
If BrdUTP is used, an additional step of incubation with a fluorescently labeled anti-BrdU antibody is required.[33]
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.
-
Acquire images using a fluorescence microscope. Apoptotic cells will show bright fluorescence from the incorporated labeled dUTPs.
-
Visualizations
Signaling Pathways
Caption: Overview of this compound's multifaceted signaling effects.
Experimental Workflows
Caption: Workflow for Patch-Clamp Electrophysiology.
Caption: Workflow for TUNEL Assay.
Conclusion
This compound's clinical utility is a consequence of its complex and multifaceted mechanism of action, targeting a wide array of ion channels, receptors, and intracellular signaling pathways. This guide has provided a detailed overview of these targets, supported by quantitative data and experimental methodologies. A thorough understanding of these molecular and cellular interactions is crucial for the continued development of safer and more effective antiarrhythmic therapies and for managing the clinical use of this compound to maximize its therapeutic benefits while minimizing its potential for adverse effects. Further research into the intricate signaling networks modulated by this compound will undoubtedly uncover new therapeutic possibilities and refine our understanding of cardiac electrophysiology.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. Interaction with the hERG channel and cytotoxicity of this compound and this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiomyocytes in culture--a model to study the cellular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. embopress.org [embopress.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. axionbiosystems.com [axionbiosystems.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Short- and long-term effects of this compound on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. intracellular calcium assay [protocols.io]
- 22. This compound-mediated increase in intracellular free Ca2+ associated with cellular injury to human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Augmentation of late sodium current unmasks the proarrhythmic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungicidal activity of this compound is tightly coupled to calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound induces angiotensinogen gene expression in lung alveolar epithelial cells through activation protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 29. Effects of this compound and N-desethylthis compound on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. info.gbiosciences.com [info.gbiosciences.com]
- 33. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Amiodarone's effect on potassium channel currents
An In-depth Technical Guide on the Effects of Amiodarone on Potassium Channel Currents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and widely prescribed antiarrhythmic agent, primarily classified as a Class III drug under the Vaughan Williams classification.[1] Its principal mechanism of action involves the blockade of potassium channels, which is crucial for cardiac repolarization during phase 3 of the action potential.[2][3] This inhibition prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes, thereby reducing myocyte excitability and suppressing tachyarrhythmias.[1][3] However, this compound's pharmacology is notably complex, exhibiting characteristics of all four antiarrhythmic classes, including the blockade of sodium and calcium channels, as well as non-competitive β-adrenergic antagonism.[2][4] This multifaceted activity contributes to its high efficacy but also to its extensive side-effect profile. This guide provides a detailed technical overview of this compound's interactions with various cardiac potassium channel currents, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and relationships.
Core Mechanism: Prolongation of Cardiac Repolarization
The defining characteristic of Class III antiarrhythmic agents is their ability to block potassium currents responsible for the repolarization of the cardiac action potential.[5] By inhibiting these channels, this compound delays the efflux of potassium ions (K+) from the cardiomyocyte during phase 3, extending the duration of the action potential.[4] This prolongation of the refractory period makes the cardiac tissue less susceptible to premature excitation, a key factor in preventing and terminating re-entrant arrhythmias.[1]
Quantitative Analysis of this compound's Effect on Specific Potassium Channels
This compound's activity is not uniform across all potassium channels. It demonstrates preferential and potent inhibition of specific channel subtypes, which dictates its clinical efficacy and toxicological profile. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying this potency.
| Potassium Channel Current | Gene/Subunits | IC50 Value (this compound) | Experimental System | Reference(s) |
| I_Kr (Rapid Delayed Rectifier) | hERG (KCNH2) | ~45 nM - 117.8 nM | HEK293 cells | [6][7] |
| 9.8 µM | Xenopus oocytes | [8] | ||
| 2.8 µM | Rabbit ventricular myocytes | [9][10] | ||
| 37.9 µM | Xenopus oocytes (expressing HERG) | [9] | ||
| I_Kr (Rapid Delayed Rectifier) | hERG (KCNH2) | 157.6 ± 21.2 nM (Desethylthis compound) | HEK293 cells | [11] |
| I_Ks (Slow Delayed Rectifier) | KCNQ1/KCNE1 | Minimal reduction / Unaffected | Rabbit myocytes / Xenopus oocytes | [9][10] |
| I_K_ATP (ATP-sensitive) | Kir6.x/SURx | 2.3 µM | Rat ventricular myocytes | [12] |
| I_Kur (Ultrarapid Delayed Rectifier) | Kv1.5 | 3.9 µM | Rabbit coronary arterial smooth muscle cells | [13] |
| I_KAS (SK Current) | SK2 | 2.67 µM | HEK293 cells | [14] |
| I_to (Transient Outward) | Kv1.4 | 489.2 µM | Xenopus oocytes (fKv1.4ΔN) | [15] |
| I_K1 (Inward Rectifier) | Kir2.1 | 10-20 µM (Significant reduction) | Guinea pig ventricular myocytes | [16][17] |
Note: IC50 values can vary significantly based on the expression system (e.g., mammalian cells vs. Xenopus oocytes), temperature, and specific voltage protocols used in the experiments.[6]
Detailed Channel-Specific Interactions
hERG (I_Kr) Channels: The Primary Target
The rapid delayed rectifier potassium current (I_Kr), conducted by hERG channels, is a principal target for this compound.[18] Inhibition of I_Kr is the main contributor to this compound's Class III antiarrhythmic action.
-
State-Dependent Blockade : Studies have shown that this compound can block hERG channels in their closed, open, and inactivated states, a feature that contributes to its potent effect.[8] The inhibitory action is contingent upon channel gating.[7]
-
Molecular Determinants : Alanine-scanning mutagenesis has identified several amino acid residues within the channel's inner pore cavity that are critical for this compound binding. These include the aromatic residues Y652 and F656 on the S6 helix and S624 in the pore helix.[6] Mutations at these sites can increase the IC50 value by over 20-fold, indicating their importance in forming the drug's binding pocket.[6][7]
-
Metabolite Activity : N-desethylthis compound (DEA), the major active metabolite of this compound, is also a potent inhibitor of hERG channels, with a reported IC50 of approximately 158 nM.[11]
I_Ks, I_Kur, and I_to Channels
-
I_Ks (KCNQ1/KCNE1) : In contrast to its potent effect on I_Kr, short-term application of this compound has minimal impact on the slow delayed rectifier current, I_Ks.[9][10] However, long-term administration in animal models has been shown to reduce I_Ks density.[9][10] This differential effect on I_Kr versus I_Ks is a key characteristic of its action.
-
I_Kur (Kv1.5) : this compound inhibits the ultrarapid delayed rectifier K+ current (I_Kur), which is primarily expressed in the atria.[13][19] This action may contribute to its effectiveness in treating atrial arrhythmias like atrial fibrillation. The inhibition is concentration- and state-dependent, with an IC50 of 3.9 µM in rabbit coronary arterial smooth muscle cells.[13]
-
I_to (Kv1.4) : The transient outward current, which contributes to early repolarization (Phase 1), is also blocked by this compound, albeit at much higher concentrations (IC50 ≈ 489 µM).[15] This action can further contribute to the overall prolongation of the action potential.
Inward Rectifier and Other Potassium Channels
-
I_K1 (Kir2.1) : this compound reduces the inward rectifier current I_K1, which is crucial for stabilizing the resting membrane potential and shaping the late phase of repolarization.[16][17] This block requires relatively high concentrations (10-20 µM) and has a slow onset.[16] Single-channel analysis shows that this compound prolongs the intervals between bursts of channel activity.[16] this compound and its analogue dronedarone specifically inhibit Kir2.1 channels without affecting Kir2.2 and Kir2.3 subtypes.[20]
-
I_K_ATP (ATP-sensitive K+ channels) : In rat ventricular myocytes, this compound rapidly inhibits ATP-sensitive K+ channels with an IC50 of 2.3 µM.[12] It achieves this by promoting channel closure and increasing the channel's sensitivity to ATP.[12] This action could be particularly relevant under ischemic conditions where these channels are activated.
-
I_KAS (Small-conductance Ca2+-activated K+ channels) : this compound inhibits SK channels in a dose-dependent manner with an IC50 of 2.67 µM.[14] This inhibition is not dependent on voltage but is highly dependent on the intracellular Ca2+ concentration, suggesting a state-dependent mechanism where the drug is more effective at higher calcium levels.[14]
Experimental Protocols and Methodologies
The characterization of this compound's effects on potassium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp
This is the gold-standard technique for measuring ion channel currents.[21]
-
Cell Preparation : Experiments are typically performed on isolated primary cells (e.g., rabbit or guinea pig ventricular myocytes) or on heterologous expression systems like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a specific potassium channel subtype.[6][9][22]
-
Solutions :
-
Extracellular (Bath) Solution : Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4. For studying inward currents, a high K+ solution may be used.[6]
-
Intracellular (Pipette) Solution : Contains a high concentration of a potassium salt (e.g., K-aspartate or KCl), MgATP, EGTA to buffer calcium, and HEPES to buffer pH to ~7.2.[23]
-
-
Recording : A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the whole cell. A voltage-clamp amplifier imposes a command voltage across the membrane and measures the resulting ionic current.
Voltage-Clamp Protocols
The specific voltage protocols are designed to isolate the current of interest and study its properties and drug modulation.
-
hERG (I_Kr) Tail Current Protocol : To measure I_Kr, cells are typically held at a negative potential (e.g., -80 mV), depolarized to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, and then repolarized to a negative potential (e.g., -40 mV). The characteristic large "tail current" is measured upon repolarization as channels recover from inactivation and deactivate.[6][23] Drug-induced block is often quantified as the percentage reduction in this tail current.
-
State-Dependence Protocols : To investigate use- or state-dependence, repetitive depolarizing pulses of varying durations or frequencies are applied. A greater block with longer or more frequent pulses indicates that the drug preferentially binds to open or inactivated channel states.[6][13]
Signaling Pathways and Logical Relationships
This compound's clinical profile arises from its interaction with a spectrum of ion channels. While its primary classification is based on K+ channel blockade, its effects on other channels are integral to its overall antiarrhythmic and proarrhythmic potential.
Conclusion
This compound exerts a complex and profound inhibitory effect on a wide array of cardiac potassium channels. Its high-affinity blockade of the hERG (I_Kr) channel is the cornerstone of its Class III antiarrhythmic activity, leading to significant prolongation of the cardiac action potential. However, its additional effects on other potassium currents—including I_Kur, I_K1, I_K_ATP, and I_KAS—as well as on sodium and calcium channels, create a unique pharmacological profile. This multifaceted mechanism of action accounts for its broad clinical efficacy in treating both ventricular and supraventricular arrhythmias. For drug development professionals and researchers, a thorough understanding of these channel-specific interactions, quantified by metrics like IC50 and characterized by detailed electrophysiological protocols, is essential for developing safer and more effective antiarrhythmic therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of the class III antiarrhythmic drug this compound on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Short- and long-term effects of this compound on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. This compound inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The class III anti-arrhythmic agent, this compound, inhibits voltage-dependent K(+) channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Apamin-Sensitive Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
- 17. This compound blocks the inward rectifier potassium channel in isolated guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. the-ion-channel-basis-of-pharmacological-effects-of-amiodarone-on-myocardial-electrophysiological-properties-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]
- 19. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. sophion.com [sophion.com]
- 23. researchgate.net [researchgate.net]
Amiodarone: An In-Depth Technical Guide to its Modulation of Core Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, classified as a Vaughan-Williams Class III drug, but exhibiting properties of all four classes. Its primary therapeutic action lies in the prolongation of the cardiac action potential and refractory period, effectively treating a wide range of tachyarrhythmias. However, its clinical utility is often tempered by a significant side effect profile affecting multiple organ systems, including the thyroid, lungs, liver, and eyes. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved. Understanding these multifaceted interactions is crucial for optimizing its therapeutic benefits while mitigating its adverse effects, and for guiding the development of safer, more targeted antiarrhythmic drugs.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's effects on various biochemical targets. These values provide a comparative look at the drug's potency across different pathways.
Table 1: Inhibition of Cardiac Ion Channels by this compound
| Ion Channel | Current | Species/Cell Line | IC50 Value | Reference(s) |
| Potassium Channels | ||||
| hERG (KCNH2) | IKr | Rabbit Ventricular Myocytes | 2.8 µM | [1] |
| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 µM | [2] |
| KvLQT1/minK | IKs | Rabbit Ventricular Myocytes | >300 µM (unaffected) | [1] |
| Sodium Channels | ||||
| Nav1.5 | Peak INa | Rabbit Atrial Myocytes | 1.8 ± 1.1 µM | [3] |
| Nav1.5 | Peak INa | Rabbit Ventricular Myocytes | 40.4 ± 11.9 µM | [3] |
| Nav1.5 | Late INa | HEK293 Cells | 3.0 ± 0.9 µM | [2] |
| Receptor Binding | [3H]BTXB | Rat Cardiac Sarcolemma | 3.6 µM | [4] |
| Calcium Channels | Not explicitly found |
Table 2: Inhibition of Deiodinases by this compound and its Metabolite
| Enzyme | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| Type 1 Deiodinase (D1) | This compound | Non-competitive | >100 µM | - | [5] |
| Type 1 Deiodinase (D1) | Desethylthis compound | Non-competitive | ~1.6 µM | ~10 µM | [5] |
| Type 2 Deiodinase (D2) | This compound | Non-competitive | >100 µM | - | [5] |
| Type 2 Deiodinase (D2) | Desethylthis compound | Non-competitive | ~3.1 µM | ~7 µM | [5] |
Table 3: Effects of this compound on Mitochondrial Function
| Mitochondrial Parameter | Effect | Concentration | Cell/Tissue Type | Reference(s) |
| State 4 Respiration | Initial stimulation (uncoupling) followed by inhibition | 200 µM | Isolated mouse liver mitochondria | [6] |
| State 3 Respiration (Complex I & II substrates) | Marked decrease | 200 µM (5 min preincubation) | Isolated mouse liver mitochondria | [6] |
| Mitochondrial Respiration | Concentration-dependent impairment | 60 µM | Intact HepG2 cells | [7] |
| Cellular ATP Levels | Severe concentration-dependent depletion | 100 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [7] |
Table 4: Induction of Phospholipidosis and Inhibition of Lysosomal Phospholipase A2 by this compound
| Assay | Endpoint | Cell/System | Effective Concentration/IC50 | Reference(s) |
| Lysosomal Phospholipase A2 Activity | Inhibition | In vitro (fluorogenic substrate) | IC50: 10 µM | [8] |
| Lysosomal Phospholipase A2 Activity | Inhibition | In vitro (transacylation method) | IC50: 8.3 µM | [8] |
| Phospholipidosis Induction | Increased intracellular phospholipids | HepG2 cells (LipidTOX Red) | 19.16 µM (24h) | [5] |
| Phospholipidosis Induction | Increased intracellular phospholipids | HepG2 cells (LipidTOX Red) | EC50 determined from concentration-response curve | [9] |
Core Biochemical Pathways Modulated by this compound
Cardiac Ion Channel Modulation: The Basis of Antiarrhythmic Efficacy
This compound's primary therapeutic effect stems from its ability to block multiple cardiac ion channels, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) of cardiomyocytes. This multifaceted channel blockade contributes to its broad-spectrum antiarrhythmic activity.
This compound's action on cardiac ion channels is a direct physical interaction, leading to altered ion flux and, consequently, changes in the cardiomyocyte's electrical properties. The key channels affected are:
-
Potassium Channels: Primarily, this compound blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] This inhibition is a hallmark of Class III antiarrhythmic drugs and is the principal mechanism for APD prolongation.
-
Sodium Channels: this compound exhibits a use-dependent blockade of sodium channels, a characteristic of Class I antiarrhythmic agents. It has a higher affinity for the inactivated state of the channel, making it more effective at higher heart rates.[3] This action slows the upstroke of the action potential (Phase 0) and reduces conduction velocity.
-
Calcium Channels: this compound also weakly blocks L-type calcium channels, a Class IV effect, which can lead to a decrease in sinoatrial and atrioventricular nodal conduction.
-
Beta-Adrenergic Receptors: this compound exhibits non-competitive beta-adrenergic blocking properties (Class II effect), antagonizing the effects of catecholamines on the heart and reducing heart rate and myocardial oxygen consumption.
Mitochondrial Dysfunction: A Key Element in this compound-Induced Toxicity
This compound-induced organ toxicity, particularly hepatotoxicity and pulmonary toxicity, is often linked to its detrimental effects on mitochondrial function. The drug accumulates in mitochondria and disrupts the electron transport chain and oxidative phosphorylation.
This compound exhibits a dual effect on mitochondrial respiration. Initially, it acts as a protonophore, uncoupling oxidative phosphorylation.[6] This is followed by a more profound inhibition of the respiratory chain, primarily at the levels of Complex I and Complex II.[6] This inhibition leads to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death pathways.
Interference with Thyroid Hormone Metabolism
This compound's high iodine content and its structural similarity to thyroid hormones lead to significant alterations in thyroid function. These effects can manifest as either this compound-induced hypothyroidism (AIH) or this compound-induced thyrotoxicosis (AIT).
This compound and its primary metabolite, desethylthis compound (DEA), interfere with thyroid hormone metabolism at multiple levels:
-
Inhibition of Deiodinases: DEA is a potent non-competitive inhibitor of both type 1 and type 2 deiodinases.[5] These enzymes are crucial for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). This inhibition leads to increased T4 and reverse T3 (rT3) levels, and decreased T3 levels.
-
Iodine Overload: The metabolism of this compound releases a large amount of iodine, which can induce a Wolff-Chaikoff effect, leading to a temporary inhibition of thyroid hormone synthesis and potentially causing hypothyroidism in susceptible individuals.
-
Direct Cytotoxicity: this compound can have a direct toxic effect on thyroid follicular cells, leading to a destructive thyroiditis and the release of pre-formed thyroid hormones, causing thyrotoxicosis.
Induction of Phospholipidosis
This compound is a cationic amphiphilic drug that is known to induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids within cells. This is a common feature of this compound-induced toxicity in various tissues.
The primary mechanism for this compound-induced phospholipidosis is the inhibition of lysosomal phospholipase A2 (LPLA2). As a cationic amphiphilic molecule, this compound accumulates in the acidic environment of lysosomes. It is proposed that this compound inserts into the lysosomal membrane, altering its charge and displacing LPLA2. This prevents the degradation of phospholipids, leading to their accumulation and the formation of characteristic lamellar inclusion bodies.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound's effects. Below are summaries of key experimental protocols.
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of this compound on specific cardiac ion currents (e.g., IKr, INa).
Methodology:
-
Cell Preparation: Use isolated primary cardiomyocytes (e.g., from rabbit atrium or ventricle) or a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
Recording: Employ the whole-cell patch-clamp technique.
-
Solutions:
-
External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
-
Voltage Protocol (for hERG): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and then inactivate the channels. Repolarize to -50 mV to record the tail current, which reflects the channel's recovery from inactivation and deactivation.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current at each concentration and plot a concentration-response curve to determine the IC50 value.
FDA Recommended Voltage Protocol for hERG: A standardized protocol involves a depolarizing step to +40 mV followed by a ramp-down to -80 mV.[2]
Assessment of this compound-Induced Phospholipidosis in vitro
Objective: To quantify the accumulation of intracellular phospholipids in response to this compound treatment.
Methodology:
-
Cell Culture: Plate HepG2 cells in a 96-well or 1536-well plate and allow them to adhere overnight.[5][10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Fixation: Fix the cells with a solution of paraformaldehyde.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification: Use image analysis software to quantify the fluorescence intensity of the phospholipid stain per cell. The increase in fluorescence intensity relative to the control indicates the degree of phospholipidosis. Calculate the EC50 from the concentration-response curve.
Measurement of Mitochondrial Respiration
Objective: To assess the impact of this compound on the function of the mitochondrial electron transport chain.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) or cultured cells by differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Substrates and Inhibitors:
-
Complex I-linked respiration: Use substrates like glutamate and malate.
-
Complex II-linked respiration: Use succinate in the presence of a Complex I inhibitor (e.g., rotenone).
-
State 3 (ADP-stimulated) respiration: Add a saturating concentration of ADP.
-
State 4 (resting) respiration: Measure respiration in the absence of ADP.
-
-
This compound Treatment: Add this compound directly to the respiration chamber at various concentrations and measure its immediate and time-dependent effects on oxygen consumption.
-
Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (ADP consumed/oxygen consumed) to assess the coupling and efficiency of oxidative phosphorylation.
Quantification of Thyroid Hormones in Biological Samples
Objective: To measure the levels of T3, T4, and rT3 in serum from this compound-treated animals.
Methodology:
-
Animal Model: Administer this compound to rats or mice for a specified period.
-
Sample Collection: Collect blood samples and separate the serum.
-
Sample Preparation: Perform protein precipitation and/or solid-phase extraction to remove interfering substances from the serum. Add isotopically labeled internal standards for T3, T4, and rT3.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the thyroid hormones.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each hormone and its internal standard.
-
-
Data Analysis: Construct calibration curves using standards of known concentrations to quantify the hormone levels in the samples.
Conclusion
This compound's clinical profile is a direct reflection of its complex and multifaceted interactions with a variety of biochemical pathways. Its primary antiarrhythmic efficacy is derived from a broad-spectrum blockade of cardiac ion channels. However, its significant off-target effects, including mitochondrial toxicity, interference with thyroid hormone homeostasis, and induction of phospholipidosis, are responsible for its challenging side-effect profile. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the safe and effective clinical use of this compound. Furthermore, this in-depth knowledge provides a critical foundation for the rational design of novel antiarrhythmic agents with improved target selectivity and a more favorable safety profile. The continued investigation into the intricate cellular and molecular effects of this compound will undoubtedly pave the way for advancements in the management of cardiac arrhythmias.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effect of this compound on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Imaging Assay for Detection of Phospholipdosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Amiodarone's Complex Interaction with Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiodarone, a potent antiarrhythmic agent, exerts a multifaceted influence on the cardiovascular system. Among its complex mechanisms of action, the interaction with beta-adrenergic receptors (β-ARs) plays a significant role in its therapeutic effects. This technical guide provides an in-depth analysis of this compound's engagement with the β-adrenergic signaling pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. The evidence presented herein distinguishes between the acute and chronic effects of this compound, highlighting a primary long-term mechanism of β-AR downregulation rather than direct receptor antagonism.
Introduction
The beta-adrenergic signaling cascade is a cornerstone of cardiac regulation, modulating heart rate, contractility, and conduction velocity. Dysregulation of this pathway is implicated in various cardiovascular pathologies. This compound's antiarrhythmic properties are, in part, attributed to its modulation of this critical signaling axis. While often broadly categorized as having "beta-blocking" properties, the precise nature of this interaction is nuanced and duration-dependent. This guide will dissect the molecular underpinnings of this compound's action on β-ARs, providing a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Quantitative Analysis of this compound's Effects on Beta-Adrenergic Receptors
The following table summarizes the key quantitative findings from in vitro studies investigating the impact of this compound on β-AR density and function. These studies predominantly utilized cardiomyocyte cell cultures.
| Parameter | Experimental System | This compound Treatment | Result | Citation |
| β-Adrenergic Receptor Density | Mouse AT-1 Cardiomyocytes | 48-hour incubation | 26% decrease in β-AR density (p<0.005) | [1] |
| Isoproterenol-Stimulated cAMP Response | Mouse AT-1 Cardiomyocytes | Acute exposure | No significant change | [1] |
| Isoproterenol-Stimulated cAMP Response | Mouse AT-1 Cardiomyocytes | 48-hour incubation | 20% decrease in cAMP response (p<0.05) | [1] |
| β1-Adrenergic Receptor Protein Level | Mouse AT-1 Cardiomyocytes | 48-hour incubation | Decreased signal intensity in Western blot analysis (p<0.05) | [1] |
| Radioligand Binding ([3H]-CGP-12177) | Mouse AT-1 Cardiomyocytes | Acute exposure | Not directly inhibited | [1] |
| Radioligand Binding Equilibrium Constant | Mouse AT-1 Cardiomyocytes | Up to 72-hour exposure | No significant change | [1] |
Signaling Pathway Modulation
The canonical β-adrenergic signaling pathway involves the activation of the β-AR by catecholamines, leading to the stimulation of a Gs-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Long-term exposure to this compound disrupts this pathway primarily by reducing the number of β-ARs on the cell surface. This downregulation leads to a diminished response to adrenergic stimulation.
This compound's long-term effect on the β-adrenergic signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate this compound's interaction with β-ARs.
Radioligand Binding Assay
This assay quantifies the density of β-ARs in a given sample.
Workflow for a radioligand binding assay.
Detailed Steps:
-
Cell Culture and Treatment: Mouse AT-1 cardiomyocytes are cultured to confluence and subsequently treated with this compound or a vehicle control for a specified duration (e.g., 48 hours).[1]
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared through homogenization and differential centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a saturating concentration of a radiolabeled β-AR antagonist, such as [3H]-CGP-12177, in the presence and absence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor density (Bmax) is determined from saturation binding isotherms.
Western Blot Analysis
This technique is used to quantify the amount of β-AR protein.
Workflow for Western blot analysis of β-AR protein.
Detailed Steps:
-
Protein Extraction: Following treatment with this compound, cells are lysed, and the total protein concentration is determined.[1]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a solid support membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the β1-adrenergic receptor. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein-antibody complexes are visualized using a chemiluminescent substrate, and the resulting signal is captured.
-
Analysis: The intensity of the bands corresponding to the β1-AR is quantified using densitometry and normalized to a loading control.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of β-AR activation by quantifying the production of cAMP.
Detailed Steps:
-
Cell Treatment and Membrane Preparation: Similar to the radioligand binding assay, cardiomyocytes are treated with this compound, and membrane fractions are prepared.[1]
-
Adenylyl Cyclase Reaction: Membranes are incubated with ATP and a β-AR agonist (e.g., isoproterenol) to stimulate cAMP production.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The cAMP levels in this compound-treated samples are compared to those in control samples to determine the effect of this compound on the functional coupling of the β-AR to its downstream signaling pathway.
Discussion: Differentiating Acute vs. Chronic Effects
The available evidence strongly suggests a distinction between the acute and chronic effects of this compound on the β-adrenergic system. Acutely, this compound does not appear to directly compete with ligands for the β-AR binding site.[1] However, some literature describes a non-competitive antagonistic effect. This may be attributable to off-target effects or interactions with the lipid bilayer, altering receptor conformation and function.
In contrast, the long-term effects are more clearly defined. Chronic exposure to this compound leads to a tangible reduction in the number of β-adrenergic receptors.[1] This downregulation of receptor protein is the likely mechanism behind the observed decrease in the maximal response to β-adrenergic stimulation.[1] This effect is thought to be regulated at the transcriptional or post-transcriptional level.[1]
Conclusion
This compound's interaction with beta-adrenergic receptors is a complex process characterized by distinct short-term and long-term mechanisms. While acute effects may involve non-competitive antagonism, the predominant and clinically relevant long-term effect is the downregulation of β-adrenergic receptor protein expression. This leads to a blunted response to catecholamine stimulation, contributing to this compound's antiarrhythmic efficacy. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of novel antiarrhythmic therapies and for optimizing the clinical use of this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Amiodarone in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of amiodarone and its major metabolite, N-desethylthis compound, in various biological tissues. The protocols are designed for researchers in pharmacology, toxicology, and drug development who require accurate measurement of this compound distribution and accumulation in preclinical and clinical studies.
Introduction
This compound is a potent antiarrhythmic drug characterized by its high lipophilicity and extensive tissue distribution.[1][2][3] Its accumulation in tissues such as fat, liver, lung, and skin is associated with both its therapeutic efficacy and potential toxicity.[4][5] Therefore, accurate quantification of this compound and its active metabolite, N-desethylthis compound, in biological tissues is crucial for understanding its pharmacokinetics, assessing drug safety, and optimizing therapeutic regimens. This document outlines validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound and N-desethylthis compound in tissue samples.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and N-desethylthis compound in various human and rat tissues, providing a reference for expected levels during experimental studies.
Table 1: this compound and N-desethylthis compound Concentrations in Human Tissues from Autopsy Samples.
| Tissue | This compound (mg/kg wet weight) | N-desethylthis compound (mg/kg wet weight) |
| Fat | 316 | Not Reported |
| Liver | 391 | 2354 |
| Lung | 198 | 952 |
| Adrenal Gland | 137 | 437 |
| Testis | 89 | 470 |
| Lymph Node | 83 | 316 |
| Pigmented Skin | 306 | 943 |
Data sourced from a study on patients treated with this compound.[5]
Table 2: this compound and N-desethylthis compound Concentrations in Rat Tissues.
| Tissue | This compound Concentration Range (µg/g) | N-desethylthis compound Concentration Range (µg/g) |
| Plasma | 2.5 - 1000 ng/mL | 2.5 - 1000 ng/mL |
| Homogenized Tissue | 5 - 5000 ng/g | 5 - 5000 ng/g |
Data reflects the linear range of quantification in a validated LC/MS assay method.[6]
Experimental Protocols
Two primary methods for the quantification of this compound in biological tissues are detailed below: HPLC with UV detection and LC-MS/MS.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the simultaneous determination of this compound and N-desethylthis compound in small tissue samples.[4][7]
1. Sample Preparation: Tissue Homogenization and Enzymatic Digestion
-
Accurately weigh approximately 20 mg of the tissue sample.[4]
-
For most tissues (excluding fat), add a proteolytic enzyme solution for digestion.[4] For fat tissue, use a lipase solution.[1]
-
Incubate the samples to ensure complete digestion and release of the analytes from the tissue matrix.[1][4]
-
Following digestion, add an internal standard solution to the homogenized sample. A suitable internal standard is N-Cetylpyridinium chloride or tamoxifen.[7][8]
2. Analyte Extraction: Liquid-Liquid Extraction
-
Deproteinize the sample by adding acetonitrile.[8]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to separate the supernatant containing the analytes from the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-UV Analysis
-
Chromatographic Column: Utilize a C18 reversed-phase column (e.g., μ bondapack C18, 10μm or LiChroCART Purospher Star C18, 3 µm).[7][8]
-
Mobile Phase: A mixture of acetonitrile, methanol, and sodium dihydrogen phosphate buffer (e.g., 70:10:20, v/v/v), with the pH adjusted to 4.0, is effective.[8] Another option is a mobile phase consisting of phosphate buffer (50 mM) with 0.1% formic acid (pH 3.1), methanol, and acetonitrile (45:5:50, v/v/v).[7]
-
Flow Rate: Maintain a constant flow rate, for instance, 1.0 mL/min or 1.2 mL/min.[7][8]
-
Detection: Monitor the column effluent using a UV detector at a wavelength of 242 nm or 254 nm.[7][8]
-
Quantification: Construct a calibration curve by plotting the peak height ratios of the drug to the internal standard against the corresponding drug concentrations. The concentration range can be set from 50–750 ng/ml.[8]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity for the quantification of this compound and N-desethylthis compound.[1][6][9]
1. Sample Preparation: Tissue Homogenization and Extraction
-
Homogenize the tissue samples (approximately 0.1 g) in a suitable buffer.[6]
-
For fatty tissues, enzymatic digestion with lipase is recommended.[1]
-
Add an internal standard, such as flecainide or ethopropazine, to the homogenate.[6][9]
-
Perform a liquid-liquid extraction using an organic solvent like hexane or diethyl ether.[1][6]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.2% aqueous formic acid is effective.[6]
-
Flow Rate: A flow rate of 0.2 mL/min is recommended.[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, N-desethylthis compound, and the internal standard. For example, the precursor to product ion transitions for this compound can be m/z 645.83 -> [product ion].[6] For N-desethylthis compound, it can be m/z 546.9 -> [product ion].[6]
-
Quantification: Generate a calibration curve using the peak area ratios of the analytes to the internal standard over a concentration range of 2.5-1000 ng/mL for plasma and 5-5000 ng/g for tissue homogenates.[6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the quantification of this compound in biological tissues.
References
- 1. This compound concentrations in plasma and fat tissue during chronic treatment and related toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. High-performance liquid chromatographic measurement of this compound and desethylthis compound in small tissue samples after enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-mass spectrometry assay method for simultaneous determination of this compound and desethylthis compound in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid HPLC method for the simultaneous determination of this compound and its major metabolite in rat plasma and tissues: a useful tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. payeshdarou.ir [payeshdarou.ir]
Application Notes and Protocols for Studying Amiodarone Effects Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the electrophysiological effects of amiodarone, a potent antiarrhythmic agent, using patch-clamp techniques. The protocols outlined below are designed to assess the drug's impact on key cardiac ion channels, which is crucial for understanding its therapeutic actions and potential proarrhythmic risks.
Introduction to this compound's Electrophysiological Profile
This compound is a complex antiarrhythmic drug, classified as a Class III agent under the Vaughan-Williams classification, but it exhibits properties of all four classes.[1][2] Its primary mechanism of action involves the blockade of potassium channels, which prolongs the cardiac action potential duration and effective refractory period.[2][3][4] However, this compound also affects sodium and calcium channels and possesses non-competitive anti-adrenergic properties.[1][2][3][5] This multi-channel blocking activity contributes to its broad efficacy in treating various cardiac arrhythmias, including atrial and ventricular tachyarrhythmias.[1][6][7] Patch-clamp electrophysiology is the gold standard for dissecting the specific interactions of this compound with individual ion channels at the molecular level.[8]
Key Ion Channels Affected by this compound
This compound's therapeutic and adverse effects are a direct consequence of its interaction with several key cardiac ion channels:
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channels (IKr): Blockade of these channels is the principal mechanism behind this compound's Class III antiarrhythmic effect, leading to a delay in cardiac repolarization.[4][9]
-
Voltage-Gated Sodium Channels (INa): Inhibition of the fast inward sodium current contributes to this compound's Class I effects, slowing conduction velocity.[2][3][7]
-
L-type Voltage-Gated Calcium Channels (ICa,L): Blockade of these channels results in Class IV effects, including a negative chronotropic effect and slowing of atrioventricular conduction.[1][2][7]
-
Inward Rectifier Potassium Channels (IK1): this compound can also affect the inward rectifier potassium current, which is important for stabilizing the resting membrane potential.[10]
Quantitative Summary of this compound's Effects on Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, as determined by patch-clamp studies.
Table 1: Inhibitory Effects of this compound on Potassium Channels
| Channel Type | Cell Line/Preparation | IC50 | Key Findings | References |
| hERG (IKr) | HEK293 cells | ~45 nM - 47 nM | Potent block, contributing to QT prolongation. | [11][12][13][14] |
| hERG (IKr) | Xenopus oocytes | 9.8 µM | Block of closed, open, and inactivated states. | [15] |
| IKs | Rat ventricular myocytes | Inhibition at 10 µM | Less potent than on IKr. | [16] |
| Ito | Rat ventricular myocytes | Inhibition at 10-50 µM | Use-dependent block. | [16] |
| IK1 | Guinea pig ventricular myocytes | Inhibition at 10-20 µM | Small reduction in current. | [10] |
Table 2: Inhibitory Effects of this compound on Sodium Channels
| Channel Subtype | Cell Line/Preparation | IC50 | Key Findings | References |
| Nav1.5 (atrial) | Rabbit atrial myocytes | 1.8 ± 1.1 µM | Preferential block of atrial sodium channels. | [17] |
| Nav1.5 (ventricular) | Rabbit ventricular myocytes | 40.4 ± 11.9 µM | Less potent block in ventricular myocytes. | [17] |
| Late INa | HEK293 cells | 3.0 ± 0.9 µM | Inhibition of the sustained sodium current. | [18] |
Table 3: Inhibitory Effects of this compound on Calcium Channels
| Channel Type | Cell Line/Preparation | Concentration | Key Findings | References |
| L-type (ICa,L) | Neonatal rabbit ventricular myocytes | 1 µM | 39.1% inhibition of peak current. | [19] |
| L-type (ICa,L) | Neonatal rabbit ventricular myocytes | 1 µM | Shift in steady-state inactivation to more negative potentials. | [19] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on specific ion channels using the whole-cell patch-clamp technique.
Protocol 1: Assessing this compound's Effect on hERG (IKr) Channels
1. Cell Preparation:
-
Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Culture cells in appropriate media and passage regularly.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Apply this compound at various concentrations (e.g., 1 nM to 10 µM) to the external solution.
-
Monitor the inhibition of the hERG tail current to determine the IC50.
Protocol 2: Assessing this compound's Effect on Voltage-Gated Sodium Channels (INa)
1. Cell Preparation:
-
Use isolated rabbit atrial or ventricular myocytes, or HEK293 cells expressing the Nav1.5 channel.
-
For myocytes, enzymatic dissociation is required.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 130 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. (Use CsCl to block K+ currents).
3. Electrophysiological Recording:
-
Hold the cell at a membrane potential of -140 mV to ensure full availability of sodium channels.[18]
-
Apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
To study the voltage-dependence of inactivation, apply a series of pre-pulses to various potentials before the test pulse.
-
Perfuse this compound (e.g., 0.1 µM to 100 µM) and measure the reduction in peak INa.
Protocol 3: Assessing this compound's Effect on L-type Calcium Channels (ICa,L)
1. Cell Preparation:
-
Use isolated ventricular myocytes from species such as rabbit or guinea pig.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. (Use CsCl and TEA-Cl to block K+ currents).
3. Electrophysiological Recording:
-
Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.
-
Apply a depolarizing pulse to 0 mV or +10 mV for 200-300 ms to elicit the inward L-type calcium current.
-
To investigate the voltage-dependence of inactivation, use a double-pulse protocol with varying pre-pulse potentials.
-
Apply this compound (e.g., 1 µM to 50 µM) to the bath solution and record the inhibition of the peak calcium current.
Visualizations
This compound's Multi-Channel Blocking Effect
Caption: this compound's primary targets and electrophysiological consequences.
Experimental Workflow for Patch-Clamp Analysis
Caption: Standard workflow for a patch-clamp experiment studying drug effects.
Logical Relationship of this compound's Effects
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The ion channel basis of pharmacological effects of this compound on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound: electrophysiologic actions, pharmacokinetics and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. physoc.org [physoc.org]
- 15. Inhibitory effects of the class III antiarrhythmic drug this compound on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Mechanisms of this compound-induced inhibition of Ca2+ current in isolated neonatal rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Investigating Amiodarone-Induced Pulmonary Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiodarone, a potent antiarrhythmic agent, is associated with a significant risk of pulmonary toxicity, a severe adverse effect that can lead to fibrosis and respiratory failure. Understanding the cellular and molecular mechanisms underlying this compound-induced pulmonary toxicity (AIPT) is crucial for the development of safer therapeutic strategies. In vitro models provide a valuable platform to dissect these mechanisms in a controlled environment, enabling the screening of potential therapeutic interventions.
These application notes provide detailed protocols for establishing and utilizing in vitro models to study AIPT, focusing on key cellular events such as cytotoxicity, apoptosis, inflammation, and the dysregulation of signaling pathways.
Key In Vitro Models and Cell Lines
Several cell lines are instrumental in modeling the different aspects of this compound's toxic effects on the lungs.
-
Human Lung Alveolar Epithelial Cells (A549): A commonly used cell line to study the direct cytotoxic and pro-apoptotic effects of this compound on the alveolar epithelium.[1][2]
-
Human Bronchial Epithelial Cells (BEAS-2B): Useful for investigating this compound's impact on the airway epithelium.
-
Human Lung Epithelial-like Cells (L-132): Employed to study the induction of apoptosis by this compound.[3]
-
Macrophage Cell Lines (e.g., RAW 264.7): Essential for studying the inflammatory response, including the release of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound-induced pulmonary toxicity in vitro.
Protocol 1: Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase from damaged cells, a key indicator of cytotoxicity.[4]
Materials:
-
Selected lung cell line (e.g., A549)
-
Complete cell culture medium
-
This compound hydrochloride
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control for maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_vehicle) / (Absorbance_maximum - Absorbance_vehicle)] * 100
Protocol 2: Quantification of Apoptosis by Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]
Materials:
-
Lung cell line (e.g., A549)
-
Complete cell culture medium
-
This compound hydrochloride
-
Caspase-3 colorimetric assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for 24 hours as described in Protocol 1.
-
Cell Lysis: After treatment, lyse the cells by adding the lysis buffer provided in the kit and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Express the results as fold change in caspase-3 activity compared to the vehicle control.
Protocol 3: Measurement of Intracellular ATP Levels
This protocol assesses mitochondrial dysfunction by quantifying the levels of intracellular ATP.
Materials:
-
Lung cell line (e.g., A549)
-
Complete cell culture medium
-
This compound hydrochloride
-
ATP bioluminescence assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis and ATP Release: Add the ATP releasing reagent from the kit to each well.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve and calculate the ATP concentration in each sample. Express the results as a percentage of the vehicle control.
Protocol 4: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a detailed analysis of mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Lung epithelial cells (e.g., A549)
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF96 or similar analyzer
-
This compound hydrochloride
-
Seahorse XF cell culture microplates
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Mito Stress Test: Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the kit.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 5: Analysis of Inflammatory Cytokine Release
This protocol measures the release of pro-inflammatory cytokines from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound hydrochloride
-
LPS (lipopolysaccharide) for cell stimulation
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Cell Culture and Stimulation: Seed macrophages in a 96-well plate. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine their concentrations in the samples.
Protocol 6: Western Blot Analysis of NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key proteins.
Materials:
-
Lung cell line (e.g., A549)
-
This compound hydrochloride
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation
Table 1: this compound-Induced Cytotoxicity in A549 Cells (LDH Assay)
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.5 |
| 10 | 15.8 ± 2.1 |
| 25 | 35.4 ± 3.8 |
| 50 | 62.1 ± 5.5 |
| 100 | 85.7 ± 6.2 |
Data are representative and should be generated experimentally.
Table 2: this compound-Induced Apoptosis in A549 Cells (Caspase-3 Activity)
| This compound (µM) | Caspase-3 Activity (Fold Change ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 9.8 ± 1.1 |
Data are representative and should be generated experimentally. This compound has been shown to induce dose-dependent apoptosis in A549 cells starting at concentrations of 5-10 µg/ml.[1]
Table 3: Effect of this compound on Inflammatory Cytokine Release from Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Vehicle | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | 1250 ± 150 | 850 ± 100 |
| This compound (10 µM) + LPS | 1850 ± 200 | 1100 ± 120 |
| This compound (25 µM) + LPS | 2500 ± 280 | 1500 ± 180 |
Data are representative and should be generated experimentally. This compound has been shown to increase the release of IL-1α, IL-1β, and TNF-α from alveolar macrophages.[5][6][7]
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro AIPT Studies
Caption: Workflow for in vitro investigation of this compound pulmonary toxicity.
This compound-Induced NF-κB Signaling Pathway
Caption: this compound activates the NF-κB pathway, leading to inflammation.
This compound-Induced mTOR and TGF-β Signaling in Pulmonary Fibrosis
Caption: this compound modulates mTOR and TGF-β pathways, contributing to apoptosis and fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of human and rat alveolar epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in L-132 human lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound inhibits production of tumor necrosis factor-alpha by human mononuclear cells: a possible mechanism for its effect in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on release of cytokines from mouse alveolar macrophages pretreated with eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Amiodarone and Desethylamiodarone using HPLC and LC-MS/MS
These application notes provide detailed methodologies for the quantitative analysis of amiodarone and its active metabolite, desethylthis compound, in human plasma or serum. The protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring.
HPLC-UV Method for this compound and Desethylthis compound
This High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a robust and reliable technique for the routine therapeutic drug monitoring of this compound and its primary metabolite.
Principle
The method involves the separation of this compound and desethylthis compound from plasma or serum components using a reversed-phase C18 column.[1] Prior to chromatographic separation, the analytes are extracted from the biological matrix using a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure.[2][3] Quantification is achieved by monitoring the UV absorbance of the analytes at a specific wavelength and comparing the peak areas to those of known standards.
Experimental Protocol
a) Sample Preparation (Liquid-Liquid Extraction) [2]
-
Pipette 0.25 mL of patient plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.[4]
-
Add 20 µL of the internal standard working solution.
-
Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.[2]
-
Add 0.5 mL of methyl-t-butyl-ether, cap the tube, and vortex for 30 seconds.[2]
-
Centrifuge the mixture for 5 minutes at approximately 13,000 rpm.[2]
-
Carefully transfer 0.2 mL of the upper organic layer to an autosampler vial for analysis.[2]
b) Chromatographic Conditions [2][5]
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | Hypersil BDS C18 (150x4.6mm), 5µm |
| Mobile Phase | Acetonitrile : Triethylamine buffer (pH 6.5) (75:25 v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 240 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
| Parameter | This compound | Desethylthis compound | Reference |
| Linearity Range | 0.3 - 6.0 mg/L | 0.3 - 6.0 mg/L | [2] |
| Lower Limit of Quantification (LLOQ) | 0.16 mg/L | 0.16 mg/L | [3] |
| Intra-assay Precision (CV%) | 2.9% - 5.0% | Not Specified | [3] |
| Inter-assay Precision (CV%) | 6.1% - 9.6% | Not Specified | [3] |
| Extraction Recovery | >95% | >95% | [1] |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound Analysis by HPLC-UV.
LC-MS/MS Method for this compound and Desethylthis compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of this compound and desethylthis compound, making it an invaluable tool for clinical pharmacokinetics and therapeutic drug monitoring.[6] This method allows for the detection of very low plasma concentrations.[6]
Principle
This method utilizes liquid chromatography to separate the analytes from the plasma matrix, followed by detection using a tandem mass spectrometer.[7] The analytes are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This highly selective detection minimizes interferences from other compounds.[6] The use of stable isotope-labeled internal standards ensures high accuracy and precision.[8]
Experimental Protocol
a) Sample Preparation (Solid-Phase Extraction) [7]
-
To a plasma sample, add the internal standard solution (e.g., this compound-D4 and desethylthis compound-D4).[8]
-
Condition an Oasis MCX solid-phase extraction (SPE) cartridge.[7]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography
| Parameter | Condition |
|---|---|
| LC System | High-performance liquid chromatography system |
| Column | Symmetry C18 (150 x 3.0 mm), 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (46:54, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| Run Time | 4.0 minutes |
Mass Spectrometry
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 646.1; Desethylthis compound: 618.0 |
| Product Ion (m/z) | This compound: 58.1; Desethylthis compound: 547.0 |
| Collision Energy | Optimized for each analyte |
Quantitative Data Summary
| Parameter | This compound | Desethylthis compound | Reference |
| Linearity Range | 0.01 - 40.0 mg/L | 0.01 - 40.0 mg/L | [8] |
| Lower Limit of Quantification (LLOQ) | 7.5 µg/L | 2.5 µg/L | [8] |
| Inter-assay Imprecision (CV%) | < 8% | < 8% | [8] |
| Inaccuracy (%) | < 9% | < 9% | [8] |
| Extraction Recovery | 99.6% | 90.2% | [8] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound Analysis by LC-MS/MS.
Comparison of HPLC-UV and LC-MS/MS Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and sample throughput.
Logical Relationship Diagram
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound Analysis.
References
- 1. [Determination of plasma concentration of this compound and desethylthis compound with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical measurement of serum this compound and desethylthis compound by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ijpar.com [ijpar.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. Determination of this compound and desethylthis compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of this compound and desethylthis compound in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic Amiodarone Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of chronic amiodarone administration in vivo. This document outlines detailed protocols for evaluating the multi-organ toxicity of this compound, focusing on cardiac, pulmonary, thyroid, and hepatic effects.
Introduction
This compound is a potent class III antiarrhythmic agent used for the treatment of various cardiac tachyarrhythmias.[1] Its clinical utility is often limited by a complex and unpredictable side-effect profile, affecting multiple organ systems, including the heart, lungs, thyroid, and liver.[2] Preclinical in vivo studies are crucial for understanding the mechanisms of this compound-induced toxicity and for the development of safer antiarrhythmic alternatives. This document provides a framework for designing and conducting chronic this compound studies in animal models.
In Vivo Models and Dosing Regimens
The choice of animal model and dosing regimen is critical for recapitulating the clinical effects of chronic this compound therapy. The following table summarizes commonly used models and corresponding dosing information.
Table 1: Animal Models and Dosing Regimens for Chronic this compound Administration
| Animal Model | Route of Administration | Dose Range | Duration | Key Findings and References |
| Rat | Intraperitoneal (i.p.) | 60 - 80 mg/kg/day | 3 - 4 weeks | Pulmonary toxicity, including inflammation and fibrosis.[3] |
| Oral (gavage) | 90 mg/kg/day | 9 weeks (pre-mating) | Reduced fertility.[4] | |
| Mouse | Oral (gavage) | 30 - 180 mg/kg/day | 6 weeks | Dose-dependent remodeling of ion channel expression.[5] |
| Dog | Oral | 100 - 200 mg twice daily | 6 weeks - 8 months | Cardiac electrophysiological changes, decreased T3 levels.[6][7] |
| Rabbit | Oral | 25 mg/kg/day | Gestation | No adverse fetal effects at this dose.[8] |
| Hamster | Intratracheal | 1.83 µmol (single dose) | 21 days | Pulmonary fibrosis.[9] |
| Guinea Pig | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a chronic this compound in vivo study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Induced Multi-Systemic Toxicity Involving the Liver, Lungs, Thyroid, and Eyes: A Case Report [frontiersin.org]
- 3. A Mechanistic Study on the this compound-Induced Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Long-term this compound administration remodels expression of ion channel transcripts in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Comparison of the in vivo pulmonary toxicity of this compound and des-oxo-amiodarone in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Amiodarone's Antiarrhythmic Properties in Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture systems to evaluate the antiarrhythmic properties of Amiodarone. This document outlines methodologies for electrophysiological assessment, calcium imaging, and cytotoxicity analysis, presenting quantitative data in structured tables and visualizing complex pathways and workflows through diagrams.
Introduction to this compound and In Vitro Models
This compound is a potent class III antiarrhythmic agent used for treating a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of potassium channels, specifically the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiomyocytes.[1][2] However, this compound also exhibits complex pharmacology, affecting sodium and calcium channels, as well as demonstrating non-competitive adrenergic blocking activity.[3]
The assessment of this compound's electrophysiological and potential cytotoxic effects is crucial for understanding its therapeutic and adverse profiles. In vitro cell culture systems offer a powerful platform for these investigations, providing a controlled environment to dissect the cellular and molecular mechanisms of drug action. Commonly used models include:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a physiologically relevant human model for cardiotoxicity and efficacy testing, expressing a comprehensive array of cardiac ion channels.[4][5]
-
Primary Cardiomyocytes: Isolated from animal models (e.g., neonatal rat ventricular myocytes), these cells offer a well-established system for studying cardiac physiology.
-
Immortalized Cell Lines (e.g., H9c2): While not possessing the full electrophysiological characteristics of primary or stem cell-derived cardiomyocytes, these cell lines are useful for initial cytotoxicity screening.[6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various electrophysiological and cytotoxic parameters in different cell culture systems.
Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Technique | Parameter | This compound Concentration | Effect | Reference |
| I_Kr (hERG) | Rabbit Ventricular Myocytes | Patch Clamp | IC50 | 2.8 µM | Inhibition | [2] |
| I_Kr (hERG) | HEK293 cells | Patch Clamp | IC50 | ~45 nM | Inhibition | [3] |
| I_Ks | Rabbit Ventricular Myocytes | Patch Clamp | - | Up to 300 µM | Minimal Inhibition (Short-term) | [2] |
| I_Na (Peak) | Rat Ventricular Myocytes | Patch Clamp | IC50 | 9.2 µM (Normal), 5.9 µM (Hypertrophied) | Inhibition | [7] |
| I_Na (Late) | hiPSC-CMs | Patch Clamp | - | 5 hours exposure | Increased Current | [8] |
| I_Ca-L | Rat Ventricular Myocytes | Patch Clamp | % Blockade | 50 µM | 59.0% (Normal), 16.7% (Hypertrophied) | [7] |
Table 2: Effects of this compound on Action Potential and Field Potential Duration
| Cell Type | Technique | Parameter | This compound Concentration | Effect | Reference |
| hiPSC-CMs (Cor.4U) | MEA | FPDc Prolongation | - | Observed | [9] |
| hiPSC-CMs (iCell) | MEA | FPDc Prolongation | - | Observed | [9] |
| hiPSC-CMs | VSD | APDc Prolongation | - | Observed | [9] |
Table 3: Cytotoxic Effects of this compound
| Cell Line | Assay | Parameter | This compound Concentration | Effect | Reference |
| H9c2 | MTT | IC50 | 2.62 ± 0.43 µM | Decreased Viability | [6] |
| L929 (Mouse Fibroblast) | MTT | - | ≥ 100 µM | Significant Cytotoxicity | [10] |
| HepG2 | MTT | IC50 | 105 µM | Decreased Viability | [11][12] |
| EAhy 926 | MTT | IC50 | 90 µM | Decreased Viability | [11][12] |
| Vero | MTT | IC50 | 65 µM | Decreased Viability | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antiarrhythmic and cytotoxic properties of this compound.
Protocol 1: Electrophysiological Assessment using Multi-Electrode Array (MEA)
This protocol describes the use of a MEA system to record extracellular field potentials from a spontaneously beating monolayer of hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
MEA plates (e.g., 48-well or 96-well)
-
Fibronectin
-
Cell culture medium for hiPSC-CMs
-
This compound stock solution (in DMSO)
-
MEA system with temperature and CO2 control
Procedure:
-
Plate Coating: Coat MEA plates with fibronectin according to the manufacturer's instructions to ensure proper cell attachment.
-
Cell Seeding: Seed hiPSC-CMs onto the coated MEA plates at a density that forms a confluent, spontaneously beating monolayer.[4]
-
Cell Culture: Culture the cells for several days to allow for recovery and the formation of a stable, synchronously beating syncytium.[13]
-
Baseline Recording: Place the MEA plate into the MEA system pre-heated to 37°C and 5% CO2. Allow the plate to equilibrate for at least 10 minutes. Record baseline spontaneous electrical activity for 5 minutes.[14][15]
-
Compound Addition: Prepare serial dilutions of this compound in pre-warmed cell culture medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the highest concentration used.
-
Post-Dose Recording: After a 10-minute equilibration period following compound addition, record the field potentials for a specified duration (e.g., 5 minutes at multiple time points: 2, 24, 48, 72, and 96 hours).[14]
-
Data Analysis: Analyze the recorded field potential waveforms to determine parameters such as:
-
Field Potential Duration (FPD): The duration of the repolarization phase, analogous to the QT interval in an ECG.[4]
-
Rate-corrected FPD (FPDc): FPD corrected for the beating rate using formulas like Fridericia's or Bazett's.[4]
-
Beating Rate: The frequency of spontaneous contractions.[14]
-
Spike Amplitude: The amplitude of the depolarization spike.[16]
-
Arrhythmic Events: The presence of early afterdepolarizations (EADs) or other irregularities in the waveform.[13]
-
Protocol 2: Whole-Cell Patch Clamp Analysis of Ion Channel Currents
This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on specific cardiac ion channels.
Materials:
-
Isolated cardiomyocytes (e.g., primary cells or hiPSC-CMs)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Pipette puller
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
-
Data acquisition software (e.g., pCLAMP)
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[17]
-
Solution Preparation: Prepare appropriate extracellular and intracellular solutions to isolate the specific ion current of interest (e.g., for I_Kr, the external solution would contain blockers for other channels).
-
Cell Preparation: Plate isolated cardiomyocytes on coverslips suitable for patch-clamp recording.
-
Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[18]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[18]
-
Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ion current of interest. For example, to record I_Kr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.
-
Baseline Recording: Record the baseline ion channel current before the application of this compound.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Post-Drug Recording: Record the ion channel current in the presence of this compound to determine its effect (e.g., inhibition, potentiation).
-
Data Analysis: Analyze the recorded currents to determine parameters such as the percentage of current inhibition and the half-maximal inhibitory concentration (IC50).[2]
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium transients in cardiomyocytes using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cardiomyocytes plated on glass-bottom dishes
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or Tyrode's solution
-
Inverted fluorescence microscope with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm
-
Imaging software for ratiometric analysis
Procedure:
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[19]
-
Loading Solution: Dilute the Fura-2 AM stock solution in HBSS or Tyrode's solution to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.[20]
-
Cell Loading:
-
Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[21]
-
Imaging:
-
Mount the dish on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record a baseline of spontaneous or electrically paced calcium transients.
-
-
This compound Treatment: Add this compound at the desired concentration to the imaging buffer and record the changes in calcium transients.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration. Analyze parameters such as the amplitude, duration, and frequency of the calcium transients.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Cardiomyocytes or H9c2 cells
-
96-well cell culture plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro assessment.
Caption: this compound's multifaceted signaling pathways.
Caption: Experimental workflow for assessing this compound.
References
- 1. the-ion-channel-basis-of-pharmacological-effects-of-amiodarone-on-myocardial-electrophysiological-properties-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]
- 2. Short- and long-term effects of this compound on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. Signaling Mechanisms in Thyroid Hormone-Induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. [The acute electrophysiological effects of this compound on normal and hypertrophied rat myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 9. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. May Toxicity of this compound be Prevented by Antioxidants? A Cell-Culture Study [openaccess.hacettepe.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Analysis of Drug Safety Responses in Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using Multielectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. eurofins.com [eurofins.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 19. ionoptix.com [ionoptix.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. ionoptix.com [ionoptix.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of Amiodarone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiodarone is a potent antiarrhythmic agent renowned for its efficacy but also for its complex pharmacology and potential for toxicity.[1] Its mechanism of action is multifaceted, involving the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[2][3][4] This multi-target profile contributes to its broad antiarrhythmic activity but also to a range of adverse effects, such as thyroid dysfunction, pulmonary toxicity, and phospholipidosis.[2][5]
The development of this compound derivatives aims to retain the therapeutic benefits while minimizing these toxic liabilities. High-throughput screening (HTS) is an essential strategy in this endeavor, enabling the rapid evaluation of large compound libraries for both desired efficacy and potential off-target toxicities.[6][7] These application notes provide detailed protocols for a suite of HTS assays tailored to the preclinical assessment of this compound derivatives, focusing on primary efficacy targets and key toxicity pathways.
Application Note 1: Efficacy Screening - Ion Channel Modulation Assays
The primary antiarrhythmic effect of this compound stems from its ability to prolong the cardiac action potential by blocking key ion channels.[3][4] Screening derivatives for their activity on these channels is the first step in identifying promising therapeutic candidates.
Workflow for Ion Channel Screening
An integrated workflow ensures that compounds are efficiently screened and prioritized. Primary screening with high-throughput fluorescence assays identifies initial hits, which are then confirmed and characterized using higher-fidelity automated electrophysiology.
References
- 1. onlinescientificresearch.com [onlinescientificresearch.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound-induced lung toxicity. In vitro evidence for the direct toxicity of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Dysfunction After Amiodarone Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiodarone is a potent antiarrhythmic agent, but its clinical application is often limited by dose-dependent toxicities, particularly affecting organs like the liver and lungs.[1][2] A growing body of evidence suggests that mitochondrial dysfunction is a key initiating event in this compound-induced cytotoxicity.[1][2][3][4] These application notes provide a comprehensive guide for in vitro assessment of mitochondrial dysfunction following this compound treatment. The detailed protocols and data presentation formats are intended to assist researchers in toxicology, drug safety assessment, and mechanistic studies.
This compound, an amphiphilic compound, readily accumulates within mitochondria due to the mitochondrial membrane potential.[4] Its toxic effects are multifaceted, including the inhibition of the electron transport chain (ETC), uncoupling of oxidative phosphorylation, increased production of reactive oxygen species (ROS), and a subsequent decrease in cellular ATP levels.[5][6][7][8] Specifically, this compound and its primary metabolite, desethylthis compound (DEA), have been shown to inhibit both Complex I and Complex II of the respiratory chain.[3][5][6] This disruption of mitochondrial function can ultimately lead to the activation of apoptotic pathways and cell death.[9][10]
Key Parameters for Assessing this compound-Induced Mitochondrial Dysfunction
A comprehensive in vitro assessment of this compound's mitochondrial toxicity should involve the evaluation of several key functional parameters. The following table summarizes these parameters and the common assays used for their measurement.
| Parameter | Assay | Purpose |
| Cell Viability | MTT Assay | To determine the cytotoxic effects of this compound and establish relevant concentration ranges for further mitochondrial function assays. |
| Mitochondrial Respiration | Seahorse XF Cell Mito Stress Test | To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | To detect the disruption of the mitochondrial membrane potential, an early indicator of mitochondrial dysfunction. |
| Reactive Oxygen Species (ROS) Production | Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay | To quantify the increase in intracellular ROS, a common consequence of ETC inhibition. |
| Cellular ATP Levels | Luminescence-based ATP Assay | To measure the overall impact of mitochondrial dysfunction on the cell's energy status. |
| Apoptosis | Caspase-Glo 3/7 Assay | To determine if the observed mitochondrial dysfunction leads to the activation of the apoptotic cascade. |
Data Presentation
Table 1: Effects of this compound on Mitochondrial Respiration in HepG2 Cells
| This compound Concentration (µM) | Basal Respiration (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) |
| 10 | 95 ± 5 | 92 ± 6 | 85 ± 7 | 80 ± 8 |
| 30 | 75 ± 8 | 70 ± 9 | 60 ± 10 | 50 ± 11 |
| 60 | 50 ± 7 | 45 ± 8 | 35 ± 9 | 25 ± 10 |
| 100 | 30 ± 6 | 25 ± 7 | 15 ± 6 | 10 ± 5 |
Note: The data presented in this table are representative and may vary depending on the cell type, treatment duration, and specific experimental conditions.
Table 2: this compound-Induced Changes in Mitochondrial Membrane Potential, ROS Production, and ATP Levels
| This compound Concentration (µM) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Intracellular ROS (% of Control) | Cellular ATP Levels (% of Control) |
| 10 | 0.85 ± 0.08 | 120 ± 15 | 90 ± 10 |
| 30 | 0.60 ± 0.07 | 180 ± 20 | 70 ± 12 |
| 60 | 0.35 ± 0.06 | 250 ± 25 | 40 ± 8 |
| 100 | 0.15 ± 0.04 | 350 ± 30 | 20 ± 5 |
Note: The data presented in this table are representative and may vary depending on the cell type, treatment duration, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of mitochondrial toxicity.
Caption: General workflow for assessing this compound toxicity.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: HepG2 cells are a commonly used human hepatoma cell line for in vitro toxicology studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) and should be consistent across all experimental and control groups.
MTT Assay for Cell Viability
This assay determines the concentration range of this compound that causes cytotoxicity.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.[11]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Seahorse XF Cell Mito Stress Test
This assay measures oxygen consumption rates (OCR) to assess mitochondrial respiration.[14][15]
Caption: Seahorse XF Cell Mito Stress Test workflow.
-
Procedure:
-
Seed HepG2 cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Prior to the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.[16]
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and thus shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[17]
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[18]
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired time. Include a positive control group treated with a known mitochondrial membrane potential disruptor like FCCP.[19]
-
Remove the culture medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well and incubate for 15-30 minutes at 37°C.[20]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~535/590 nm.
-
The ratio of red to green fluorescence is calculated to represent the mitochondrial membrane potential.
-
Measurement of Intracellular ROS Production
DCFH-DA is a cell-permeable dye that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity at an excitation/emission of ~485/530 nm using a fluorescence microplate reader.
-
Cellular ATP Level Assay
This assay quantifies the total cellular ATP content, which is a key indicator of cellular energy status.
-
Procedure:
-
Seed cells in a white, opaque 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Use a commercial luminescence-based ATP assay kit (e.g., CellTiter-Glo®).
-
Add the ATP reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Caspase-Glo 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a white, opaque 96-well plate.
-
Treat the cells with this compound for the desired time.[21][22]
-
Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).[9][10]
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[21]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating this compound-induced mitochondrial dysfunction in vitro. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the mechanisms underlying this compound's toxicity, which is crucial for drug development and safety assessment. The combination of functional assays, such as the Seahorse XF Mito Stress Test, with specific endpoint measurements, including ΔΨm, ROS, and ATP levels, allows for a detailed characterization of the mitochondrial liability of this compound and other xenobiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-induced lymphocyte toxicity and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of mitochondrial function and cellular ATP levels by this compound and N-desethylthis compound in initiation of this compound-induced pulmonary cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual effect of this compound on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial oxidative stress and respiratory chain dysfunction account for liver toxicity during this compound but not dronedarone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Seahorse XF Mito Tox Assay: Assess Drug-Induced Mitochondrial Dysfunction Using Primary Hepatocytes | Technology Networks [technologynetworks.com]
- 15. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Possible Involvement of Mitochondrial Dysfunction and Oxidative Stress in a Cellular Model of NAFLD Progression Induced by Benzo[a]pyrene/Ethanol CoExposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Repurposing this compound for Bladder Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
how to improve Amiodarone solubility in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amiodarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound Hydrochloride?
This compound hydrochloride (HCl) is known for its low aqueous solubility, which can present challenges in experimental and formulation settings.[1][2][3][4][5] Its solubility is approximately 0.72 mg/mL in water at 25°C.[6] The drug is classified as a BCS Class II compound, meaning it has high permeability but low solubility.[3][7] This poor solubility can be a limiting factor for its bioavailability.[3][8]
Q2: How does pH affect the solubility of this compound HCl?
The solubility of this compound HCl is highly dependent on pH. As a weak base with a pKa of 6.56, its solubility is greater in acidic conditions where the molecule is protonated and more readily ionized.[8][9] In media with a pH at or above its pKa, the drug exists predominantly in its unionized form, which significantly reduces its solubility.[1][8] For instance, studies have shown higher solubility in acetate buffer at pH 4.5 compared to phosphate buffer at pH 6.8.[1][8][10] Optimal pH for stability and solubility in aqueous solutions is often cited as being in the range of 4.0 to 5.0.[9]
Q3: What are the common methods to improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of this compound for research and formulation purposes. These include:
-
pH Adjustment: Maintaining an acidic pH (ideally between 4.0 and 5.0) can significantly improve solubility.[9]
-
Use of Co-solvents: Organic solvents like ethanol and N-methyl-2-pyrrolidone (NMP) can be used in mixtures with water to increase solubility.[11]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-BCD), has been shown to substantially increase the aqueous solubility of this compound.[3][9][12][13][14]
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers like polyethylene glycols (PEGs) can enhance the dissolution rate and solubility.[1][8][10][14]
-
Use of Surfactants: Surfactants such as polysorbate 80 can be used to create micellar systems that solubilize this compound.[2][15] The addition of sodium lauryl sulfate (SLS) to dissolution media has also been recommended.[7][16]
Troubleshooting Guide
Issue: I am observing precipitation or crystallization of this compound in my aqueous buffer.
Possible Causes and Solutions:
-
pH of the Buffer: The pH of your buffer may be too high (close to or above the pKa of 6.56), causing the less soluble, unionized form of this compound to predominate.
-
Troubleshooting Step: Measure the pH of your final solution. If it is not in the optimal range of 4.0-5.0, consider using a more acidic buffer system, such as an acetate buffer.[9]
-
-
Concentration Exceeds Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its intrinsic solubility in the chosen buffer system.
-
Troubleshooting Step: Refer to the solubility data tables below. If your target concentration is too high, you may need to incorporate a solubility-enhancing excipient.
-
-
Buffer Composition: Certain anions in buffer solutions can form insoluble complexes with this compound.[1]
-
Troubleshooting Step: If you suspect buffer interference, try preparing your this compound stock in a different buffer system or in distilled water with pH adjusted using HCl.
-
-
Temperature: Solubility is temperature-dependent. Preparing solutions at room temperature might not be sufficient for higher concentrations.
-
Troubleshooting Step: Gentle heating can sometimes help dissolve this compound. For example, one source notes that dissolving 50 mg/mL in water requires heating to 105°C for 10 minutes. However, be mindful of the potential for degradation at high temperatures and always check the stability of your compound under such conditions.
-
Data Presentation
Table 1: Solubility of this compound HCl in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | ~0.72[6] |
| Ethanol | 12.8[6] |
| Methanol | 99.8 |
| Chloroform | 445.1 |
| Methylene Chloride | 192.0 |
Table 2: Effect of pH on this compound HCl Solubility at 37°C
| Dissolution Medium | pH | Solubility (mg/mL) |
| Acid Buffer | 1.2 | ~0.14[10] |
| Acetate Buffer | 4.5 | ~1.15[10] |
| Phosphate Buffer | 6.8 | ~0.04[10] |
| Distilled Water | 5.5 | ~14.20[10] |
Table 3: Enhancement of this compound HCl Aqueous Solubility with PEGs at 25°C
| Carrier (at highest concentration studied) | Fold Increase in Aqueous Solubility |
| PEG 1500 | ~1.07[8][10] |
| PEG 4000 | ~1.31[8][10] |
| PEG 6000 | ~5.72[8][10] |
Table 4: Enhancement of this compound HCl Aqueous Solubility with Cyclodextrins at 25°C (at 10 mM concentration)
| Cyclodextrin | Fold Increase in Aqueous Solubility |
| β-Cyclodextrin (β-CD) | >7[13] |
| Methyl-β-Cyclodextrin (Methyl-β-CD) | >14[13] |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | >9[13] |
Experimental Protocols
Protocol 1: Preparation of this compound HCl Solid Dispersion using the Fusion Method
This protocol is a generalized procedure based on methodologies described in the literature for improving this compound solubility.[1][8]
-
Materials: this compound HCl, Polyethylene Glycol (PEG) 6000.
-
Procedure: a. Accurately weigh this compound HCl and PEG 6000 in the desired drug-to-carrier ratio (e.g., 1:10 w/w). b. Melt the PEG 6000 in a suitable container by heating it to its melting point. c. Once the PEG 6000 is completely melted, add the this compound HCl powder and stir continuously until a homogenous dispersion is obtained. d. Cool the mixture rapidly in an ice bath to solidify the dispersion. e. The resulting solid mass should be pulverized and sieved to obtain a uniform particle size. f. Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Phase Solubility Study to Evaluate the Effect of Cyclodextrins
This protocol outlines a general method for conducting a phase solubility study as described in the literature.[13]
-
Materials: this compound HCl, selected cyclodextrin (e.g., HP-β-CD), and the desired aqueous buffer (e.g., distilled water or a specific pH buffer).
-
Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM). b. Add an excess amount of this compound HCl to each cyclodextrin solution in separate sealed containers (e.g., glass vials). c. Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. d. After equilibration, centrifuge the samples to separate the undissolved drug. e. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles. f. Determine the concentration of dissolved this compound HCl in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. g. Plot the solubility of this compound HCl (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Study on Acute Toxicity of this compound New Complexes With Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. [PDF] this compound hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique | Semantic Scholar [semanticscholar.org]
- 6. This compound Hydrochloride | C25H30ClI2NO3 | CID 441325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
- 9. Ready-to-use parenteral this compound: a feasibility study towards a long-term stable product formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Inclusion complex of this compound hydrochloride with cyclodextrins: preparation, characterization and dissolution rate evaluation | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. jmpas.com [jmpas.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Estimation of the In Vivo Release of this compound From the Pharmacokinetics of Its Active Metabolite and Correlation With Its In Vitro Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amiodarone-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with amiodarone-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: Excessive Cell Death at Expected Therapeutic Concentrations
| Possible Cause | Suggested Solution |
| High sensitivity of the primary cell type. | Different primary cells exhibit varying sensitivities to this compound. For instance, renal and epithelial cells may be more sensitive than hepatocytes.[1][2][3] Consider using a lower concentration range or a different cell type if your experimental goals allow. |
| Oxidative stress. | This compound is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][5][6] Co-incubate your cells with antioxidants such as N-acetylcysteine (NAC), Vitamin C, or Vitamin E.[1][2][7][8] |
| Mitochondrial dysfunction. | This compound can impair the mitochondrial respiratory chain, leading to decreased ATP production and subsequent cell death.[4][5][9][10][11][12] Consider pretreating cells with mitochondrial protective agents or using cell-permeable substrates like succinate to support mitochondrial function.[11] |
| Induction of apoptosis. | This compound can trigger programmed cell death.[9][10][13][14][15][16] Assess markers of apoptosis (e.g., caspase activity) to confirm this mechanism. Depending on the experimental question, co-treatment with a pan-caspase inhibitor could be considered for mechanistic studies. |
Issue 2: Accumulation of Intracellular Vesicles or Granules
| Possible Cause | Suggested Solution |
| Phospholipidosis. | This compound is a cationic amphiphilic drug known to cause the accumulation of phospholipids within lysosomes, a condition known as phospholipidosis.[17][18][19][20][21] This can be visualized using specific dyes like LipidTOX Red. To confirm, consider transmission electron microscopy to observe the characteristic lamellar bodies. |
| Autophagy induction. | This compound can induce autophagy, a cellular recycling process, which can be either protective or contribute to cell death depending on the context.[14][15][22] Monitor autophagy markers such as LC3-II and p62.[23] Modulating autophagy with inhibitors (e.g., chloroquine) or activators (e.g., rapamycin) can help elucidate its role in your experimental system.[14][15][22] |
Issue 3: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Drug solubility and stability. | This compound is highly lipophilic and has poor water solubility, which can lead to precipitation in culture media.[24] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is well-solubilized in the final culture medium. Visually inspect for any precipitates before adding to cells. |
| Metabolism of this compound. | The cytotoxicity of this compound can be influenced by its metabolism. Its major metabolite, desethylthis compound (DEA), can be more toxic than the parent compound.[12][25] The metabolic capacity of your primary cells (e.g., expression of CYP3A4 and CYP1A1 in hepatocytes) can affect the observed toxicity.[25][26] Be aware of the metabolic competence of your chosen cell type. |
| Long half-life and accumulation. | This compound has a long half-life and can accumulate in tissues.[27][28] In longer-term culture experiments, this can lead to progressively increasing intracellular concentrations and delayed toxicity. Consider this when designing your experimental time points. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is multifactorial and involves several interconnected mechanisms. The most prominent are:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[4][5][6]
-
Mitochondrial Dysfunction: Inhibition of the electron transport chain, leading to a decrease in ATP production.[4][5][9][10][11][12]
-
Phospholipidosis: Accumulation of phospholipids within lysosomes due to the drug's cationic amphiphilic nature.[17][18][19][20][21]* Induction of Apoptosis: Activation of programmed cell death pathways. [9][10][13][14][15][16] These mechanisms can vary in their contribution to cytotoxicity depending on the cell type and experimental conditions.
Q2: How can I reduce this compound-induced cytotoxicity in my primary cell cultures without affecting my experimental outcomes?
A2: The most common approach is to co-administer antioxidants. N-acetylcysteine (NAC), Vitamin C, and Vitamin E have been shown to be effective in mitigating this compound-induced cell death by reducing oxidative stress. [1][2][7][8]It is crucial to include appropriate controls to ensure the chosen antioxidant does not interfere with the specific cellular processes you are investigating.
Q3: What concentrations of this compound are typically cytotoxic to primary cells?
A3: The cytotoxic concentrations of this compound vary depending on the cell type and the duration of exposure. For example:
-
In primary human hepatocytes, cytotoxicity can be observed starting at concentrations of 20-50 µM after 24 hours of exposure. [9][10]* For L929 mouse fibroblasts, significant cytotoxicity is noted at concentrations of 100 µM and higher. [8]* In some cardiomyocyte models, concentrations as low as 1-4 µM have been shown to reduce cell viability. [16] It is always recommended to perform a dose-response curve to determine the IC50 for your specific primary cell type and experimental conditions.
Q4: Can the metabolic activity of my primary cells influence the cytotoxicity of this compound?
A4: Yes, the metabolic conversion of this compound to its primary metabolite, desethylthis compound (DEA), can significantly impact its toxicity. DEA is often found to be more potent in inducing mitochondrial dysfunction and cytotoxicity than the parent drug. [12][25]Primary cells with higher metabolic activity, such as hepatocytes expressing cytochrome P450 enzymes like CYP3A4 and CYP1A1, may exhibit different sensitivity to this compound compared to cells with low metabolic capacity. [25][26] Q5: How can I differentiate between apoptosis and necrosis induced by this compound?
A5: To distinguish between these two forms of cell death, you can use a combination of assays. For apoptosis, you can measure caspase-3/7 activity, use Annexin V staining to detect externalized phosphatidylserine, or perform TUNEL assays to identify DNA fragmentation. For necrosis, you can measure the release of lactate dehydrogenase (LDH) into the culture medium or use a membrane-impermeable DNA dye like propidium iodide, which will only stain necrotic cells that have lost membrane integrity.
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound in Different Cell Types
| Cell Type | Concentration Range | Observation | Reference |
| Primary Human Hepatocytes | 20-50 µM | Onset of cytotoxicity and apoptosis after 24h. | [9][10] |
| L929 Mouse Fibroblasts | ≥ 100 µM | Significant cytotoxicity. | [8] |
| H9c2 Cardiomyocytes | 1-4 µM | Reduced cell viability (IC50 = 2.62 µM). | [16] |
| IFRS1 Schwann Cells | 1-10 µM | Time- and dose-dependent cell death. | [23] |
| FRTL-5 Rat Thyroid Cells | 75-200 µM | Significant, dose-dependent cytotoxicity. | [29] |
| Human Thyroid Follicles | ≥ 37.5 µM | Cytotoxicity observed. | [29] |
Table 2: Protective Effects of Antioxidants against this compound-Induced Cytotoxicity
| Antioxidant | Cell Type | This compound Concentration | Protective Effect | Reference |
| Vitamin C | L929 Mouse Fibroblasts | 100-180 µM | Increased cell viability. | [7][8] |
| N-acetylcysteine (NAC) | L929 Mouse Fibroblasts | 100-180 µM | Increased cell viability. | [7][8] |
| Vitamin E | HepG2, EAhy 926, Vero | IC50 concentrations | Restored a major part of cell viability. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Detection of this compound-Induced Phospholipidosis with LipidTOX Red
-
Cell Seeding and Treatment: Plate cells in a suitable format for microscopy (e.g., 96-well imaging plate) and treat with this compound as described above. Include a known inducer of phospholipidosis as a positive control.
-
Staining: After the treatment period, remove the medium and wash the cells with PBS. Add a solution containing LipidTOX Red phospholipidosis detection reagent and a nuclear stain (e.g., Hoechst 33342) in a suitable buffer.
-
Incubation: Incubate the cells according to the manufacturer's instructions, protected from light.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or a fluorescence microscope. The LipidTOX Red signal will indicate phospholipid accumulation (red fluorescence), and the Hoechst stain will label the nuclei (blue fluorescence).
-
Quantification: Use image analysis software to quantify the intensity of the red fluorescence per cell to measure the extent of phospholipidosis.
Visualizations
Caption: Key mechanisms of this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity effects of this compound on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity effects of this compound on cultured cells [agris.fao.org]
- 4. abcresearch.net [abcresearch.net]
- 5. abcresearch.net [abcresearch.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. May toxicity of this compound be prevented by antioxidants? A cell-culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of mitochondrial function and cellular ATP levels by this compound and N-desethylthis compound in initiation of this compound-induced pulmonary cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Autophagy alleviates this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 19. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound-induced phospholipidosis: an in vivo [14C]-acetate uptake study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Involvement of oxidative stress and impaired lysosomal degradation in this compound-induced schwannopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. derangedphysiology.com [derangedphysiology.com]
- 25. The role of CYP 3A4 and 1A1 in this compound-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. drugs.com [drugs.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Studies on the in vitro cytotoxic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Amiodarone research
Welcome to the technical support center for amiodarone research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating the complexities of in vitro and in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my ion channel electrophysiology data with this compound?
A1: Inconsistent results in patch-clamp experiments with this compound can stem from several factors:
-
Drug Solubility and Stability: this compound is a lipophilic compound with low aqueous solubility.[1][2][3] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into your recording solution. Precipitation can lead to inaccurate concentrations.
-
Voltage Protocol Dependence: The blocking effect of this compound on ion channels, particularly hERG, is state-dependent (open, closed, inactivated states).[4][5] Minor variations in your voltage-clamp protocol can significantly alter the observed block.
-
Temperature Sensitivity: The potency of this compound can be temperature-dependent.[4] Maintaining a consistent and physiological temperature (e.g., 37°C) is crucial for reproducible results.
-
Metabolite Activity: The primary metabolite of this compound, desethylthis compound (DEA), is also active and can inhibit ion channels.[6][7] The degree of metabolism by your cell model can introduce variability.
-
"Run-down" of Channel Activity: In whole-cell patch-clamp recordings, the activity of some channels can decrease over time, a phenomenon known as "run-down." This can be mistaken for a drug effect. It is important to establish a stable baseline before drug application and to use appropriate internal solutions containing ATP and GTP to minimize run-down.
Q2: My mitochondrial toxicity assays are showing conflicting results. What could be the cause?
A2: Discrepancies in mitochondrial toxicity data with this compound are common and can be attributed to:
-
Concentration-Dependent Dual Effects: this compound can have a biphasic effect on mitochondrial respiration. At lower concentrations, it may act as an uncoupler, increasing oxygen consumption, while at higher concentrations, it inhibits respiratory chain complexes I and II, leading to decreased oxygen consumption.[8][9]
-
Time-Dependent Effects: The toxic effects of this compound on mitochondria can be time-dependent. Short-term and long-term exposures can yield different results.[9][10]
-
Cell Type Specificity: The sensitivity of mitochondria to this compound can vary between different cell types (e.g., hepatocytes vs. cardiomyocytes).[11]
-
Assay Endpoint: Different assays measure different aspects of mitochondrial function (e.g., membrane potential, oxygen consumption, ATP production). The choice of assay can influence the observed outcome.
Q3: I'm having trouble with this compound solubility in my aqueous buffers for cell culture experiments. What can I do?
A3: this compound hydrochloride has poor water solubility, which can be a significant challenge.[1][3] Here are some troubleshooting tips:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Solid Dispersion Techniques: For some applications, solid dispersions with hydrophilic carriers like polyethylene glycol (PEG) can enhance the solubility and dissolution rate of this compound.[1][3]
-
pH Adjustment: The solubility of this compound is pH-dependent. It is more soluble in acidic conditions.[1] However, ensure that any pH adjustment is compatible with your experimental system.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrins can improve its aqueous solubility.[2]
Q4: I am seeing unexpected changes in gene or protein expression in my cell signaling experiments with this compound. How can I troubleshoot this?
A4: this compound is known to modulate several signaling pathways, and unexpected results could arise from:
-
Off-Target Effects: Besides its primary ion channel targets, this compound can affect various other cellular processes and signaling molecules.[7] Be aware of potential off-target effects that might influence your results.
-
Purity of the Compound: Ensure the purity of your this compound supply. Impurities could have their own biological activities.
-
Cell Culture Contamination: Low-level microbial contamination (e.g., mycoplasma) can alter cellular signaling and lead to erroneous results.[12][13][14][15] Regularly test your cell lines for contamination.
Troubleshooting Guides
Inconsistent Ion Channel Electrophysiology Results
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for hERG channel block | Different experimental temperatures. | Strictly maintain a physiological temperature (37°C) during recordings.[4] |
| Inconsistent voltage-clamp protocols. | Use a standardized voltage protocol for all experiments.[16] | |
| This compound precipitation in the recording solution. | Prepare fresh drug solutions daily and ensure complete dissolution of the stock in DMSO before dilution. | |
| "Run-down" of current amplitude during recording | Depletion of intracellular ATP and GTP. | Include Mg-ATP and GTP in your internal pipette solution. |
| Gradual deterioration of the giga-seal. | Monitor seal resistance throughout the experiment. If it drops significantly, discard the recording. | |
| Slow onset of drug effect | Lipophilic nature of this compound and binding to tubing. | Allow for a longer perfusion time to reach equilibrium. Pre-incubate the perfusion system with the drug solution. |
Variable Mitochondrial Toxicity Data
| Problem | Possible Cause | Suggested Solution |
| Biphasic dose-response curve (stimulation at low doses, inhibition at high doses) | Dual effect of this compound as an uncoupler and an inhibitor.[8] | Test a wide range of concentrations to fully characterize the dose-response relationship. |
| Different results between mitochondrial membrane potential and oxygen consumption assays | These assays measure different aspects of mitochondrial function. | Use multiple complementary assays to get a comprehensive picture of mitochondrial toxicity. |
| Cell death observed at concentrations expected to only cause mitochondrial dysfunction | This compound can induce apoptosis through mitochondrial pathways. | Perform assays to detect markers of apoptosis (e.g., caspase activation, annexin V staining). |
Quantitative Data Summary
This compound IC50 Values for hERG Potassium Channels
| Cell Type | Temperature (°C) | IC50 (nM) | Reference |
| HEK293 | 37 | ~45 | [17] |
| HEK293 | 37 | 47.0 ± 5.0 | [6] |
| HEK293 (for DEA) | 37 | 157.6 ± 21.2 | [6] |
| Xenopus Oocytes | Room Temp | 9,800 | [5] |
DEA: Desethylthis compound, the major active metabolite of this compound.
Concentration-Dependent Effects of this compound on Mitochondrial Respiration
| Cell Type | Concentration (µM) | Effect | Reference |
| Isolated mouse liver mitochondria | 200 | Initial increase (uncoupling) followed by inhibition of state 4 respiration. | [8] |
| Intact human platelets | 15-240 | Concentration-dependent inhibition of mitochondrial respiration. | [9] |
| Intact PBMCs | 30 | Significant drop in ATP levels. | [9] |
| Intact PBMCs | 60 | Significant inhibition of mitochondrial respiration. | [9] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Whole-Cell Patch-Clamp Recording of hERG Channels
-
Cell Preparation: Culture HEK293 cells stably expressing hERG channels on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at 37°C.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal on a single cell and establish whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1 second to activate and inactivate the channels, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse with this compound-containing external solution and record the current until a steady-state block is achieved.
-
-
Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of block. Calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours) in a standard CO₂ incubator.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number. Analyze the key parameters of mitochondrial function as per the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound's Effect on the EGFR/GSK3β/Snail Signaling Pathway
Caption: this compound-induced s-versican b expression inhibits the EGFR/GSK3β/Snail signaling axis.
General Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for studying the cellular effects of this compound.
This compound's Involvement in Pro-fibrotic Signaling
Caption: this compound can promote pro-fibrotic signaling pathways.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between this compound and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the class III antiarrhythmic drug this compound on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dual effect of this compound on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. fda.gov [fda.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
preventing Amiodarone degradation during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of amiodarone during experimental procedures. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A1: this compound hydrochloride has low aqueous solubility and may precipitate, especially when diluted.[1] Precipitation can occur immediately or upon standing.[1]
-
Troubleshooting Steps:
-
Verify Diluent: this compound hydrochloride should ideally be diluted in 5% dextrose (D5W).[1][2] Compatibility with 0.9% sodium chloride has been reported, but information is conflicting.[1][3]
-
Check Concentration: Solutions with this compound concentrations less than 0.6 mg/mL in D5W are unstable and should not be used.[1][4] For infusions lasting longer than one hour, the concentration should not exceed 2 mg/mL unless a central venous catheter is used in a clinical setting.[5]
-
pH Considerations: The aqueous solubility of this compound is not significantly altered between a pH of 1.5 to 7.5.[1] However, extreme pH shifts in your experimental system could contribute to precipitation.
-
Container Material: For infusions exceeding 2 hours, this compound should be prepared in non-polyvinyl chloride (PVC) containers like glass or polyolefin.[4][5]
-
Q2: I'm concerned about the light sensitivity of this compound. What precautions are necessary?
A2: this compound should be protected from light during storage.[1][4][5] However, protection from light is generally not necessary during administration under normal laboratory light conditions, but direct sunlight should be avoided.[1][5]
-
Troubleshooting Steps:
-
Storage: Always store stock solutions and undiluted vials in the dark or in amber containers.
-
During Experiments: If your experiment involves prolonged exposure to high-intensity light, consider using amber-colored experimental vessels or covering your setup with aluminum foil. Forced degradation studies show that this compound is susceptible to photolysis when exposed to UV light for extended periods (e.g., 120 hours).[6]
-
Q3: What is the optimal temperature for storing this compound solutions?
A3: this compound hydrochloride should be stored at room temperature (20°C to 25°C) and protected from excessive heat.[1][5] Refrigeration can also be a viable storage strategy for certain formulations.
-
Troubleshooting Steps:
-
Room Temperature Storage: For short-term storage, room temperature is generally acceptable. An oral suspension of this compound was found to be stable for 42 days at 25°C.[7]
-
Refrigerated Storage: The same study found the oral suspension to be stable for 91 days at 4°C.[7] Concentrated solutions (25 mg/mL) in 5% dextrose stored in polypropylene syringes were stable for at least 28 days when refrigerated at 5°C ± 3°C and protected from light.[8][9]
-
Avoid Freezing: Protect this compound solutions from freezing.[4]
-
Elevated Temperatures: At 40°C, significant degradation was observed after 18 days, and solutions turned cloudy.[10] Forced degradation studies also show that heat can induce degradation.[6][11]
-
Q4: Can I use solvents other than 5% dextrose to dissolve this compound?
A4: While 5% dextrose is the recommended diluent, other solvents can be used depending on the experimental requirements. However, care must be taken to avoid precipitation and degradation. The use of co-solvents like polysorbate 80 and benzyl alcohol is common in commercial formulations to enhance solubility, but these can also introduce experimental variables and potential toxicity.[12][13] Cyclodextrins are a more recent alternative used to improve solubility.[12][14]
Q5: How does pH affect the stability of this compound in my experiments?
A5: this compound is susceptible to degradation under alkaline conditions.[6][15] In acidic hydrolysis (5.0 M HCl for 120 hours), the active pharmaceutical ingredient (API) showed about 10% degradation, while formulated tablets were stable.[6] In contrast, under alkaline hydrolysis (1.0 M NaOH for 15 hours at 60°C), both the API and tablets showed over 20% degradation.[6] The pH of an this compound suspension stored at 25°C decreased slightly from 4.4 to 4.3 over 91 days.[7]
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various experimental conditions.
| Parameter | Condition | Concentration | Stability/Degradation | Reference |
| Temperature | 4°C | 5 mg/mL in oral suspension | Stable for 91 days (>90% concentration) | [7] |
| 25°C | 5 mg/mL in oral suspension | Stable for 42 days (>90% concentration) | [7] | |
| 5°C ± 3°C | 25 mg/mL in 5% dextrose | Stable for at least 28 days | [8][9] | |
| 40°C | Not specified | Significant degradation after 18 days | [10] | |
| 60°C | 200 µg/mL in water | 11% degradation after 25 minutes | [11] | |
| Light | UV light | Not specified | Susceptible to photolysis after 120 hours | [6] |
| Sunlight | 200 µg/mL in water | Degradation observed after 50 hours | [11] | |
| pH | Acidic Hydrolysis (5.0 M HCl, 120 hrs) | API | ~10% degradation | [6] |
| Alkaline Hydrolysis (1.0 M NaOH, 15 hrs, 60°C) | API and Tablets | >20% degradation | [6] | |
| Oxidation | 30% H₂O₂ (96 hrs) | API and Tablets | >20% degradation | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound hydrochloride powder, 5% Dextrose (D5W), sterile glass or polyolefin container, volumetric flasks, pipettes.
-
Procedure: a. Weigh the desired amount of this compound hydrochloride powder in a fume hood. b. Dissolve the powder in a small amount of D5W in a volumetric flask. c. Gently warm the solution to 55-60°C to aid dissolution if necessary, as higher temperatures can increase the dissolution rate.[12] d. Once dissolved, allow the solution to cool to room temperature. e. Bring the solution to the final volume with D5W. f. For infusions lasting more than 2 hours, the final solution should be stored in a glass or polyolefin container.[4][5]
-
Storage: a. Store the stock solution at room temperature (20-25°C) or refrigerated (2-8°C), protected from light.[1][5][8] b. Ensure the concentration is not below 0.6 mg/mL.[1]
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol is based on methodologies described in the literature to assess stability under stress conditions.[6][11][15]
-
Acidic Degradation: a. Prepare a solution of this compound in a suitable solvent (e.g., methanol-acetonitrile mixture). b. Add an equal volume of 5.0 M hydrochloric acid (HCl). c. Incubate the mixture for a defined period (e.g., 120 hours) at room temperature. d. Neutralize the solution with a suitable base (e.g., NaOH) before analysis.
-
Alkaline Degradation: a. Prepare a solution of this compound. b. Add an equal volume of 1.0 M sodium hydroxide (NaOH). c. Incubate at 60°C for a set time (e.g., 15 hours).[6] d. Neutralize with an acid (e.g., HCl) before analysis.
-
Oxidative Degradation: a. Prepare a solution of this compound. b. Add 30% hydrogen peroxide (H₂O₂). c. Keep the solution at room temperature for a defined period (e.g., 96 hours).[6]
-
Photodegradation: a. Expose a solution of this compound to a UV lamp or direct sunlight for a specified duration (e.g., 50-120 hours).[6][11] b. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: a. Place a solution of this compound in an oven at a controlled elevated temperature (e.g., 60°C) for a specific time.[11]
-
Analysis: a. Analyze all samples (stressed and control) using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.[15][16]
Visualizations
Caption: Factors contributing to this compound degradation and corresponding preventative measures.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. cem.scot.nhs.uk [cem.scot.nhs.uk]
- 3. Stability of this compound hydrochloride in admixtures with other injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. globalrph.com [globalrph.com]
- 6. scielo.br [scielo.br]
- 7. Stability of this compound in an oral suspension stored under refrigeration and at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stability of this compound hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose this compound Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ready-to-use parenteral this compound: a feasibility study towards a long-term stable product formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [PDF] Stability-indicating HPLC method for determination of this compound hydrochloride and its impurities in tablets: a detailed forced degradation study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Amiodarone-Induced Phospholipidosis In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying amiodarone-induced phospholipidosis in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced phospholipidosis?
A1: this compound is a cationic amphiphilic drug (CAD) that induces phospholipidosis primarily by inhibiting the activity of lysosomal phospholipases, particularly phospholipase A1 and A2.[1][2] This inhibition leads to the accumulation of phospholipids within lysosomes, forming characteristic multilamellar bodies (myelinoid bodies).[3][4] While a general increase in most phospholipid classes is observed, certain lipids like phosphatidylinositol, phosphatidic acid, and especially bis(monoacylglycerol)phosphate (BMP), also known as lysobisphosphatidic acid (LBPA), show a more significant accumulation.[1][5]
Q2: Which cell lines are suitable for studying this compound-induced phospholipidosis?
A2: Several cell lines are commonly used, including:
-
HepG2 (human hepatoma cells): Widely used due to their hepatic origin and relevance to drug metabolism.[3][6][7]
-
HEK-293 (human embryonic kidney cells): Utilized for studying general cellular mechanisms of drug-induced toxicity.[8]
-
Bovine Pulmonary Artery Endothelial (BPAE) cells: Relevant for investigating this compound-induced pulmonary toxicity.[1]
-
Human lymphoblasts: Have been shown to develop multilamellar inclusions in response to this compound.[9]
Q3: What is the typical concentration and incubation time for inducing phospholipidosis with this compound in vitro?
A3: The effective concentration and incubation time can vary depending on the cell line and the specific endpoint being measured. However, typical ranges are:
-
Concentration: 1 µM to 20 µM. For example, this compound at 7.5 µM has been shown to significantly increase phospholipid accumulation in BPAE cells within 24 hours.[1] The EC50 for this compound-induced phospholipidosis in HepG2 cells has been reported to be approximately 4.96 µM.[3]
-
Incubation Time: 24 to 72 hours is a common timeframe to observe significant phospholipid accumulation.[1][10] Morphological changes, such as the formation of cytoplasmic lamellar inclusions, can be observed as early as 4 hours in some cell types.[11]
Q4: How can I detect and quantify this compound-induced phospholipidosis in my cell cultures?
A4: Several methods are available, each with its own advantages and limitations:
-
Electron Microscopy (EM): Considered the "gold standard" for the morphological identification of multilamellar bodies within lysosomes.[3][4][12] However, it is low-throughput and costly.
-
Fluorescent Lipid Probes: A high-throughput and more accessible approach. Commonly used probes include:
-
LipidTOX™ Red or Green: These fluorescent dyes specifically stain accumulating phospholipids and are suitable for high-content screening (HCS) and quantitative analysis using plate readers.[3][6][12][13]
-
Nile Red: This dye exhibits a fluorescence shift in a lipid-rich environment, allowing for the visualization of phospholipid-laden lysosomes.[14][15][16]
-
NBD-PE: A fluorescently labeled phospholipid that can be used to quantify lipid accumulation in cells.[17][18]
-
-
Lipidomics: Mass spectrometry-based approaches can provide a detailed and quantitative analysis of changes in the entire lipid profile of the cell upon this compound treatment.[19][20]
-
Gene Expression Analysis: Measuring the upregulation of specific biomarker genes involved in lipid metabolism can serve as an indirect method to assess phospholipidosis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Consider using a concentration at or below the reported EC50 (e.g., ~5 µM for HepG2 cells).[3] Include a cell viability assay (e.g., MTS, CellTiter-Glo) in your experimental setup. |
| No or Weak Phospholipidosis Signal | This compound concentration is too low. | Increase the this compound concentration. Ensure you are using a range of concentrations to capture the dose-dependent effect.[6] |
| Incubation time is too short. | Extend the incubation period. While some effects can be seen early, significant accumulation often requires 24-72 hours.[10] | |
| The detection method is not sensitive enough. | If using fluorescence microscopy, ensure the settings are optimal for the probe being used. For quantitative plate reader assays, confirm that the gain and other settings are appropriate. Consider using a more sensitive method like high-content imaging or switching to a different fluorescent probe. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Use a cell counter for accuracy. For fluorescence-based assays, normalize the signal to cell number using a nuclear stain like Hoechst 33342.[13] |
| Instability of this compound in solution. | This compound is poorly soluble in aqueous solutions and can precipitate, especially in saline.[21] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute in culture medium immediately before use. It is often recommended to use 5% dextrose as a diluent for IV this compound preparations to avoid precipitation.[21] | |
| High Background Fluorescence | Autofluorescence of cells or compounds. | Include untreated and vehicle-only (e.g., DMSO) controls to determine the baseline fluorescence. Use appropriate filter sets to minimize bleed-through between channels. |
| Non-specific binding of the fluorescent probe. | Optimize the concentration of the fluorescent probe and the staining/washing steps according to the manufacturer's protocol. |
Data Presentation
Table 1: In Vitro this compound Concentrations and Effects on Phospholipid Accumulation
| Cell Line | This compound Concentration | Incubation Time | Method | Key Finding | Reference |
| BPAE Cells | 7.5 µM | 24 hours | [³²P]orthophosphate incorporation | 38% increase in phospholipid incorporation | [1] |
| HepG2 Cells | 4.96 µM | 24 hours | High-Content Imaging (LipidTOX Red) | EC₅₀ for phospholipidosis induction | [3] |
| Human Lymphoblasts | Not specified (therapeutic range) | Not specified | Electron Microscopy | Dose-dependent increase in multilamellar inclusions | [9] |
| A549-ACE2 Cells | ~10 µM | Not specified | NBD-PE Assay | Strong induction of phospholipidosis | [18][22] |
Experimental Protocols
Protocol 1: Detection of Phospholipidosis using LipidTOX™ Red in HepG2 Cells
This protocol is adapted from high-content screening assays.[3][12]
Materials:
-
HepG2 cells
-
Culture medium (e.g., EMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
HCS LipidTOX™ Red Phospholipidosis Detection Reagent
-
Hoechst 33342 solution (for nuclear staining)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment (e.g., 8,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO). Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells with this compound for 48 hours at 37°C, 5% CO₂.
-
Staining:
-
Add the HCS LipidTOX™ Red reagent to the wells at the manufacturer's recommended concentration.
-
Add Hoechst 33342 to stain the nuclei, which allows for cell counting and normalization.
-
Incubate for the time specified by the manufacturer (e.g., 30 minutes).
-
-
Fixation: Gently remove the staining solution and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with phosphate-buffered saline (PBS).
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Use appropriate channels for LipidTOX™ Red (red fluorescence) and Hoechst 33342 (blue fluorescence).
-
Quantify the total red fluorescence intensity per cell (or per well, normalized to cell number).
-
Plot the normalized fluorescence intensity against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Analysis of Phospholipid Species by Mass Spectrometry
This protocol provides a general workflow for lipidomic analysis.[19][20]
Materials:
-
This compound-treated and control cells
-
PBS
-
Methanol
-
Chloroform
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the lipid species using a suitable chromatography column and gradient.
-
Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software.
-
Identify and quantify the individual lipid species.
-
Perform statistical analysis to compare the lipid profiles of this compound-treated and control samples.
-
Visualizations
Caption: Mechanism of this compound-induced phospholipidosis via inhibition of lysosomal phospholipases.
Caption: General experimental workflow for assessing this compound-induced phospholipidosis in vitro.
References
- 1. Mechanism of phospholipidosis in this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of lysosomal phospholipase A1 of rat lung by this compound and desethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron microscopic demonstration of lysosomal inclusion bodies in lung, liver, lymph nodes, and blood leukocytes of patients with this compound pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impairs trafficking through late endosomes inducing a Niemann-Pick C-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Drug-Induced Lysosomal Impairment Is Associated with the Release of Extracellular Vesicles Carrying Autophagy Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the phospholipid and lamellar body content of lymphoblasts in vitro and peripheral blood lymphocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced lung toxicity. In vitro evidence for the direct toxicity of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Imaging Assay for Detection of Phospholipdosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nile red staining of lysosomal phospholipid inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry, with double staining with Nile red and anti-CD3 antibody, to detect phospholipidosis in peripheral blood lymphocytes of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 17. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Mass spectrometric analysis of the this compound-induced alteration of phosphatidylcholines in living single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Technical Support Center: Enhancing the Oral Bioavailability of Amiodarone in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of amiodarone in research animals.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low and variable in research animals?
This compound hydrochloride (AMH) is a highly lipophilic and poorly water-soluble drug, which leads to slow and erratic gastrointestinal absorption.[1] Its bioavailability in rats is reported to be between 17% to 60%, with an average of 39%.[2] This poor and variable absorption is a significant challenge in preclinical studies, making it difficult to achieve consistent and therapeutic plasma concentrations.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving the solubility and dissolution rate of this compound. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals, solid lipid nanoparticles (SLNs), liposomes, and nanoemulsions.[3][4][5][6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of this compound.[7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[9]
-
Co-administration with Food: Administering this compound with food, particularly a high-fat meal, has been shown to significantly increase its absorption.[10]
Q3: How do nanoformulations improve the oral bioavailability of this compound?
Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: Smaller particle sizes lead to a larger surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.
-
Improved Mucoadhesion: Some nanoparticle coatings can increase the residence time of the drug in the gastrointestinal tract.
-
Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism, which can contribute to the degradation of the parent drug.[6]
-
Inhibition of P-glycoprotein: Some excipients used in nanoformulations, such as Pluronic F-127, can inhibit the P-glycoprotein efflux pump, which would otherwise transport this compound back into the intestinal lumen.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and inconsistent plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate of the this compound formulation. | 1. Formulation Enhancement: Consider formulating this compound as a nanocrystal suspension or solid lipid nanoparticles to improve its dissolution.[4][5] 2. Co-administration: Administer the oral dose with a high-fat meal or a lipid-rich vehicle to enhance absorption.[10] |
| High variability in bioavailability between individual animals. | Inconsistent food intake or gastrointestinal transit times. Differences in gut microbiota affecting metabolism. | 1. Standardize Feeding: Ensure a consistent feeding schedule and diet for all animals in the study. Fasting animals overnight before dosing is a common practice.[6] 2. Use of a Controlled Formulation: Employing a well-characterized formulation like a nanoemulsion or a solid dispersion can lead to more uniform absorption.[3][7] |
| Precipitation of this compound in aqueous gavage solutions. | Low solubility of this compound in water. | 1. Use of Co-solvents: Prepare the dosing solution using a vehicle in which this compound is more soluble, such as a solution containing a small percentage of a pharmaceutically acceptable co-solvent. 2. Suspension Formulation: If a solution is not feasible, prepare a fine, uniform suspension and ensure it is well-agitated before and during administration to each animal. |
| Suspected degradation of this compound in the gastrointestinal tract. | Potential for acidic or enzymatic degradation. | 1. Enteric-Coated Formulations: For solid dosage forms, consider an enteric coating to protect the drug from the acidic environment of the stomach. 2. Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or SLNs can offer protection from degradation.[3][5] |
Quantitative Data on Bioavailability Enhancement
| Formulation | Animal Model | Key Pharmacokinetic Findings | Fold Increase in Bioavailability (Compared to this compound Solution/Suspension) | Reference |
| This compound Nanocrystals (AMH-NCs) | Sprague Dawley Rats | Cmax: 1.25 µg/mL AUC: 10.2 µg·h/mL | 2.1-fold | [4][6] |
| This compound Liposomes | Rats | Cmax: 916 times higher AUC: 22.5 times higher | 22.5-fold | [3][11] |
| This compound Solid Lipid Nanoparticles (SLNs) | Rats | Cmax: 58 times higher AUC: 2.6 times higher | 2.6-fold | [3][11] |
| This compound Nanoemulsion (NE) | Rats | Cmax: 26 times higher AUC: 2.46 times higher | 2.46-fold | [3][11] |
| This compound with Carica Papaya Extract (Pre-treated) | Rats | Marked increase (60-70%) in systemic exposure (AUC). | ~1.6 to 1.7-fold | [12] |
Experimental Protocols
Preparation of this compound Nanocrystals (AMH-NCs)
This protocol is adapted from the methodology described for developing stabilizer-coated this compound nanocrystals.[6]
-
Solvent Phase Preparation: Dissolve 2% (w/v) of this compound hydrochloride in methanol.
-
Antisolvent Phase Preparation: Prepare a 4% (w/v) solution of Pluronic F-127 in distilled water.
-
Precipitation: Add the solvent phase dropwise into the antisolvent phase (maintaining a 1:10 solvent to antisolvent ratio) under constant stirring at 1200 rpm at room temperature.
-
Solvent Evaporation: Subject the resulting formulation to a rotary evaporator for 20 minutes at 100 rpm and 70°C to remove the methanol.
-
Homogenization: Further process the formulation using a high-shear homogenizer to achieve the desired nanocrystal size.
-
Lyophilization (Optional): The resulting nanocrystal suspension can be freeze-dried to obtain a powder form for long-term storage or reconstitution.
In Vivo Pharmacokinetic Study in Rats
This is a general protocol based on common practices described in the literature.[6][12]
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing between 200-250g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment, with free access to standard laboratory chow and water.
-
Fasting: Fast the rats overnight before oral administration of the drug, with continued free access to water.
-
Dosing: Administer the this compound formulation (e.g., AMH-NCs suspension) or the control (this compound suspension) orally via gavage at a specified dose (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 5, 7, 9, 18, 24, and 48 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its major metabolite, desethylthis compound, using a validated analytical method such as HPLC.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Workflow for bioavailability studies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Pharmacokinetics and body distribution of this compound and desethylthis compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do lipid-based drug delivery systems affect the pharmacokinetic and tissue distribution of this compound? A comparative study of liposomes, solid lipid nanoparticles, and nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanocrytals-Mediated Oral Drug Delivery: Enhanced Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Bioavailability of this compound tablets administered with and without food in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 12. Herb-drug pharmacokinetic interaction between carica papaya extract and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Amiodarone in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiodarone. The following sections address common off-target effects and provide protocols to control for them in your experiments.
Section 1: Ion Channel Promiscuity
This compound is a class III antiarrhythmic agent, but it also affects sodium and calcium channels, exhibiting properties of Class I, II, and IV antiarrhythmics.[1][2][3] This promiscuity can confound experimental results.
FAQ: How can I distinguish between this compound's intended potassium channel blocking effect and its off-target effects on other ion channels?
Troubleshooting Guide:
To isolate the on-target versus off-target effects of this compound on ion channels, it is crucial to employ specific experimental controls and techniques.
-
Use of a More Selective Compound: Compare the effects of this compound with a more selective Class III antiarrhythmic agent that has a more specific potassium channel blocking profile.
-
Specific Ion Channel Blockers: In your experimental setup, use specific blockers for sodium (e.g., Tetrodotoxin) and calcium channels (e.g., Verapamil) in conjunction with this compound to isolate the contribution of each channel to the observed effect.
-
Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion flow through specific channels. By using voltage protocols that favor the activation of particular channels, you can dissect the effects of this compound on each channel type individually.[4]
-
Control Compound - Dronedarone: Dronedarone, a non-iodinated analog of this compound, shares similar electrophysiological properties but has a different off-target profile, particularly concerning the thyroid.[1][5][6][7] Comparing the effects of both compounds can help to delineate specific off-target contributions.
Quantitative Data: Ion Channel Inhibition
| Compound | Ion Channel | IC50 |
| This compound | hERG (Kv11.1) | ~45 nM[8] |
| Desethylthis compound | hERG (Kv11.1) | ~158 nM[4] |
| Dronedarone | Nav1.5 | 0.7 µM[9] |
| Dronedarone | Cav1.2 | 0.4 µM[9] |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of hERG Channel Inhibition
This protocol allows for the direct assessment of this compound's effect on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Dofetilide)
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Perfuse the cell with the external solution until a stable baseline current is established.
-
Apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) diluted in the external solution. Allow the effect of each concentration to reach a steady state before recording.
-
Wash out the drug with the external solution to observe any reversibility of the block.
-
At the end of the experiment, apply a saturating concentration of a known hERG blocker (e.g., Dofetilide) to confirm the recorded current is indeed from hERG channels.
-
Analyze the data by measuring the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Experimental Workflow: Ion Channel Specificity Assay
Caption: Workflow for assessing ion channel specificity.
Section 2: Mitochondrial Toxicity
This compound can accumulate in mitochondria and impair the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation.[10][11][12]
FAQ: My cells treated with this compound are showing signs of stress and reduced viability. How can I determine if this is due to mitochondrial toxicity?
Troubleshooting Guide:
To investigate this compound-induced mitochondrial toxicity, you can perform a series of assays to assess different aspects of mitochondrial function.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. The fluorescent dye JC-1 is commonly used for this purpose. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[6][13]
-
Mitochondrial Respiration Assay: Use high-resolution respirometry to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells. This compound has been shown to inhibit Complex I and Complex II of the electron transport chain.[14][15][16][17]
-
ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay. A decrease in ATP production is a direct consequence of impaired mitochondrial respiration.
-
ROS Production Assay: Use fluorescent probes like MitoSOX Red to specifically detect mitochondrial superoxide production. An increase in ROS is a common consequence of electron transport chain inhibition.
Quantitative Data: this compound-Induced Mitochondrial Dysfunction
| Parameter | Cell Type | This compound Concentration | Effect |
| LD50 | Human Lymphocytes | 10.0 µM | 50% lethal dose after 2.75 hours[12] |
| Mitochondrial Respiration | Isolated Mouse Liver Mitochondria | 200 µM | Inhibition of Complex I and Complex II[14] |
| ATP Content | Hamster Lung Macrophages | 100 µM | 32-77% decrease after 4-6 hours[15] |
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HepG2, primary cardiomyocytes)
-
96-well black, clear-bottom microplate
-
JC-1 dye solution (5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
FCCP (positive control for mitochondrial depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (FCCP, 10 µM for 30 minutes).
-
Prepare the JC-1 staining solution by diluting the JC-1 stock solution to a final concentration of 2 µM in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader. Read the red fluorescence at Ex/Em = 560/595 nm (aggregates) and the green fluorescence at Ex/Em = 485/535 nm (monomers).
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence.
Signaling Pathway: this compound-Induced Mitochondrial Toxicity
Caption: this compound's impact on mitochondrial function.
Section 3: Drug-Induced Phospholipidosis
This compound is a cationic amphiphilic drug that can induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids within lysosomes.[14][18][19][20]
FAQ: I observe an increase in vacuolization in my cells after this compound treatment. Could this be phospholipidosis, and how can I confirm it?
Troubleshooting Guide:
Increased cellular vacuolization is a hallmark of phospholipidosis. To confirm this, you can use specific staining methods and microscopy techniques.
-
Nile Red Staining: Nile Red is a fluorescent dye that can be used to visualize intracellular lipid accumulation. In cells with phospholipidosis, Nile Red stains the phospholipid-rich lysosomal inclusions, which appear as orange-red fluorescent bodies.[19][21][22] Neutral lipid droplets, in contrast, fluoresce a brilliant yellow-gold.
-
Transmission Electron Microscopy (TEM): TEM is the gold standard for confirming phospholipidosis. This technique allows for the direct visualization of characteristic lamellar bodies (myelin figures) within the lysosomes of affected cells.
-
Flow Cytometry: For a more quantitative assessment, cells stained with Nile Red can be analyzed by flow cytometry to measure the increase in fluorescence intensity, which correlates with the degree of phospholipid accumulation.[22]
Quantitative Data: this compound-Induced Phospholipidosis
| Cell Type | This compound Concentration | Observation |
| Rat Alveolar Macrophages | Not specified | Presence of orange-colored inclusions with Nile Red staining[19] |
| Rat Peripheral Blood Lymphocytes | 75, 150, 300 mg/kg/day for 14 days | Dose- and time-related increase in phospholipidosis-positive lymphocytes[22] |
Experimental Protocol: Nile Red Staining for Phospholipidosis
This protocol describes a method for staining intracellular phospholipid accumulation using Nile Red.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
This compound stock solution (in DMSO)
-
Nile Red stock solution (1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips or in a 96-well plate.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of Nile Red by diluting the stock solution to 1 µg/mL in PBS.
-
Incubate the fixed cells with the Nile Red working solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium, or observe the 96-well plate directly.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (for phospholipids) and yellow-gold fluorescence (for neutral lipids). An increase in red fluorescent puncta is indicative of phospholipidosis.
Logical Diagram: Phospholipidosis Detection Workflow
Caption: Workflow for detecting drug-induced phospholipidosis.
Section 4: Thyroid Hormone Disruption
This compound contains a significant amount of iodine and is structurally similar to thyroid hormones, leading to complex effects on thyroid function, including both hypothyroidism and hyperthyroidism.[1][4][8][9][23]
FAQ: I am observing changes in the expression of thyroid hormone-responsive genes in my experiment. How can I be sure this is a direct effect of my experimental manipulation and not an off-target effect of this compound on thyroid hormone signaling?
Troubleshooting Guide:
To control for this compound's effects on thyroid hormone signaling, consider the following strategies:
-
Use a Non-Iodinated Analog: Dronedarone is a structural analog of this compound that lacks the iodine moieties responsible for many of the thyroid-related off-target effects.[1][5][6][7] Comparing the results of this compound with Dronedarone can help to isolate the effects related to iodine and direct thyroid hormone receptor interactions.
-
Measure Thyroid Hormone Levels: Directly measure the levels of T3, T4, and TSH in your experimental system (e.g., in the serum of treated animals or in the cell culture medium if using a system with a complete HPT axis). This will allow you to correlate any observed effects with changes in thyroid hormone concentrations.
-
Thyroid Hormone Co-treatment: In in vitro experiments, you can co-treat with known concentrations of T3 or T4 to see if this can rescue or alter the effects of this compound, helping to elucidate the mechanism of interaction.
-
In Vitro Thyroid Hormone Receptor Binding Assay: To determine if this compound or its metabolites are directly interacting with thyroid hormone receptors, perform a competitive binding assay using radiolabeled T3 and purified thyroid hormone receptors.
Quantitative Data: Effects of this compound on Thyroid Hormone Levels in Rats
| Treatment | Duration | Serum T4 | Serum T3 | Serum TSH |
| This compound (30 mg/kg/day) | 12 weeks | Highly significant increase | Highly significant increase | Suppressed |
| This compound (60 mg/kg/day) | 6 weeks | Highly significant increase | Highly significant increase | Suppressed |
| This compound (5, 15, 45 mg/kg/day) | 4 weeks | Dose-dependent increase | No change | Slight reduction |
Data from studies in male albino rats.[3][18]
Experimental Protocol: Measurement of Serum Thyroid Hormones
This protocol outlines the general steps for measuring thyroid hormone levels in serum from this compound-treated animals.
Materials:
-
Experimental animals (e.g., rats)
-
This compound for administration
-
Blood collection supplies (e.g., tubes, centrifuge)
-
Commercially available ELISA or RIA kits for T3, T4, and TSH
Procedure:
-
House animals in a controlled environment and allow them to acclimatize.
-
Divide animals into control and treatment groups. Administer this compound to the treatment groups at the desired doses and for the specified duration. The control group should receive the vehicle.
-
At the end of the treatment period, collect blood samples from the animals via an appropriate method (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
On the day of analysis, thaw the serum samples and perform the ELISA or RIA for T3, T4, and TSH according to the manufacturer's instructions provided with the kits.
-
Analyze the results and compare the hormone levels between the control and this compound-treated groups.
Signaling Pathway: this compound's Disruption of Thyroid Hormone Homeostasis
Caption: this compound's multifaceted effects on thyroid function.
References
- 1. Thyroid Dysfunction Induced by this compound Therapy: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. This compound AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound induced thyrotoxicosis - Wikipedia [en.wikipedia.org]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcresearch.net [abcresearch.net]
- 12. This compound-induced lymphocyte toxicity and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Nile red staining of lysosomal phospholipid inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 21. resources.revvity.com [resources.revvity.com]
- 22. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Technical Support Center: Accounting for Amiodarone's Long Half-Life in Study Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amiodarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on accounting for this compound's exceptionally long half-life.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are designing a preclinical study with this compound. How do we determine the appropriate loading and maintenance doses in our animal models?
A1: Due to its large volume of distribution and extensive tissue accumulation, initiating this compound treatment requires a loading dose phase to achieve therapeutic concentrations, followed by a lower maintenance dose.[1] The specific doses will vary significantly depending on the animal species.
-
Troubleshooting Inadequate Drug Exposure: If you are not observing the expected pharmacological effects, it's possible the loading dose was insufficient or the maintenance dose is too low to compensate for the slow distribution and elimination. It's crucial to refer to species-specific dosing regimens.
-
Troubleshooting Toxicity: Conversely, signs of toxicity (e.g., significant weight loss, lethargy, or organ-specific markers) may indicate that the loading or maintenance doses are too high for the chosen species.
Data Presentation: Preclinical Dosing Regimens
| Species | Loading Dose | Maintenance Dose | Reference |
| Dog | 10–16.5 mg/kg/day, PO, q12h for 7 days | 5–9.0 mg/kg/day, PO, q24h | [2][3] |
| Cat | 7-day protocol: ~12.7 mg/kg/day, PO, q24h14-day protocol: ~29.7 mg/kg/day (week 1) then ~14.9 mg/kg/day (week 2), PO, q12-24h | ~7.2-8.8 mg/kg/day, PO, q24h | [4][5] |
| Rat | Not well-established, often requires higher doses due to faster metabolism. Acute IV doses of 30-120 mg/kg have been used. Chronic oral studies have used up to 100 mg/kg/day. | Not well-established for chronic studies. | [6][7] |
| Horse (Pony) | IV: 5 mg/kg/hour for 1 hour | IV: 0.83 mg/kg/hour for 23 hours, then 1.9 mg/kg/hour for 30 hours | [2] |
Q2: How long should the washout period be in our preclinical crossover or post-treatment studies to avoid carry-over effects from this compound?
A2: this compound's extremely long half-life is a critical consideration for washout periods. In humans, the half-life can be up to 100 days, necessitating washout periods of at least 3 months in clinical settings.[8][9] While specific preclinical washout guidelines are not well-established, the principle of allowing for at least 5 half-lives for drug elimination is a standard starting point. However, given the significant tissue accumulation of this compound, a longer period may be necessary.
-
Troubleshooting Carry-over Effects: If you observe unexpected pharmacological effects in your control group that was previously treated with this compound, it is highly likely that the washout period was insufficient.
-
Experimental Approach to Determine Washout: A pilot study to measure plasma and, if possible, tissue concentrations of this compound and its active metabolite, desethylthis compound (DEA), at various time points after drug cessation is the most rigorous approach to empirically determine the necessary washout period for your specific animal model and dosing regimen. A study in rats showed that a 2-week washout period resulted in a significant improvement in this compound-induced changes in hepatobiliary function.[6]
Data Presentation: Pharmacokinetic Parameters of this compound in Different Species
| Species | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Human | Up to 100 days (chronic use) | ~60 L/kg | 90-158 mL/h/kg | [1][8][10] |
| Dog | 3.2-3.5 hours (single IV dose) | High | - | [5][11] |
| Rat | 15-105 hours (dose-dependent, single oral dose) | High (Vss: 8.2-16.4 L/kg) | Dose-dependent (5.9-17.7 ml/min/kg) | [6][10][12] |
| Piglet | ~30 hours (single IV dose) | 33.3 L/kg | 13.6 ml/min/kg | [13] |
| Horse (Pony) | 16.3 days (single IV dose) | High | - | [14] |
Q3: We are planning a drug-drug interaction study involving this compound. What are the key considerations?
A3: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, which are responsible for its metabolism to desethylthis compound.[10][15] It also inhibits other CYPs and P-glycoprotein.[16] This creates a high potential for drug-drug interactions (DDIs).
-
Troubleshooting Unexpected Toxicity or Lack of Efficacy: When co-administering a drug with this compound, unexpected toxicity of the co-administered drug may indicate that its metabolism is inhibited by this compound, leading to higher plasma concentrations. Conversely, if the co-administered drug is a pro-drug requiring metabolic activation, this compound could decrease its efficacy. A study in dogs showed that this compound significantly increased the AUC of diltiazem.[17]
-
Study Design Considerations:
-
In vitro screening: First, assess the potential for interaction using in vitro systems like human liver microsomes to determine if the new drug is a substrate, inhibitor, or inducer of the same CYP enzymes as this compound.
-
In vivo DDI study: If a potential interaction is identified, a carefully designed in vivo study is necessary. This typically involves administering the new drug alone, followed by a washout period, and then co-administering it with this compound. The long half-life of this compound must be factored into the study design, potentially requiring a prolonged this compound treatment period to reach steady-state before co-administration.
-
Experimental Protocols
Protocol 1: Assessment of Cardiac Electrophysiology in a Rat Model
This protocol is adapted from established methods for ex vivo heart perfusion and optical mapping.[18]
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Krebs-Henseleit solution gassed with 95% O2 / 5% CO2 at a constant pressure (60-80 mmHg).
-
Drug Administration: After a stabilization period, perfuse the heart with a solution containing this compound at the desired concentration.
-
Optical Mapping:
-
Stain the heart with a voltage-sensitive dye (e.g., RH237).
-
Use an excitation-contraction uncoupler like blebbistatin to minimize motion artifacts.
-
Record fluorescence using a high-speed camera during electrical stimulation protocols (e.g., programmed electrical stimulation to induce arrhythmias).
-
-
Data Analysis:
-
Measure action potential duration (APD) at different percentages of repolarization (e.g., APD70).
-
Calculate conduction velocity (CV).
-
Construct action potential duration restitution (APDR) curves.
-
Generate isochronal maps to visualize arrhythmia propagation.
-
Protocol 2: In Vivo Model of this compound-Induced Phospholipidosis in Rats
This protocol is based on studies demonstrating this compound's ability to induce phospholipidosis.[19][20]
-
Animal Dosing: Administer this compound to male Wistar rats by oral gavage at a dose of 175 mg/kg/day for 21 to 28 days. A control group should receive the vehicle.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest, such as lung and liver.
-
Phospholipid Analysis:
-
Homogenize the tissues.
-
Extract total lipids using a method like the Folch procedure.
-
Quantify total phospholipid content using a colorimetric assay.
-
For a more detailed analysis, incorporate a radiolabeled precursor like [14C]-acetate into the dosing regimen to measure de novo phospholipid synthesis.[19]
-
-
Histological Analysis:
-
Fix a portion of the tissues in formalin and embed in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to observe for the characteristic foamy macrophages indicative of phospholipidosis.
-
For ultrastructural analysis, use transmission electron microscopy (TEM) to identify the pathognomonic lamellar inclusion bodies.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, antiarrhythmic effects, and tissue concentrations of this compound and desethylthis compound in dogs with acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. This compound pharmacokinetics. II. Disposition kinetics following subchronic administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The electrophysiologic basis for the use of this compound for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits arrhythmias in hypertensive rats by improving myocardial biomechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and body distribution of this compound and desethylthis compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound pharmacokinetics. I. Acute dose-dependent disposition studies in rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetic drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic interaction between diltiazem and this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-induced phospholipidosis: an in vivo [14C]-acetate uptake study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Amiodarone vs. Dronedarone: An In Vitro Comparative Efficacy Guide
This guide provides a detailed in vitro comparison of the electrophysiological and cellular effects of amiodarone and its non-iodinated derivative, dronedarone. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy based on experimental data.
Electrophysiological Effects: Ion Channel Inhibition
This compound and dronedarone are both multi-channel blocking antiarrhythmic agents. Their primary mechanism of action involves the inhibition of various cardiac ion channels, leading to prolongation of the action potential duration and a decrease in cardiac excitability. The following table summarizes their comparative potency in blocking key cardiac ion channels, as determined by in vitro electrophysiology studies.
| Ion Channel | This compound IC50 | Dronedarone IC50 | Predominant Effect of Blockade |
| IKr (Rapid delayed rectifier K+ current) | ~1.3 µM | ~0.16 µM | Prolongs action potential duration (APD), Class III effect |
| IKs (Slow delayed rectifier K+ current) | ~11.8 µM | ~1.4 µM | Contributes to APD prolongation |
| ICaL (L-type Ca2+ current) | ~4.7 µM | ~1.1 µM | Negative inotropic effect, slows conduction |
| INa (Peak Na+ current) | ~6.9 µM | ~1.8 µM | Slows conduction velocity, Class I effect |
| IK1 (Inward rectifier K+ current) | >20 µM | >30 µM | Minimal effect at therapeutic concentrations[1] |
Note: IC50 values can vary depending on the experimental conditions, including the cell type, temperature, and specific voltage protocols used.
Cellular Toxicity: A Comparative Overview
While both drugs exhibit antiarrhythmic properties, their cellular toxicity profiles differ, particularly concerning hepatotoxicity. In vitro studies have investigated their effects on mitochondrial function and cell viability in hepatocytes.
| Parameter | This compound | Dronedarone |
| Cytotoxicity Onset (HepG2 cells) | ~50 µM | ~20 µM |
| Mitochondrial β-oxidation Inhibition Onset | ~20 µM | ~10 µM |
| Cellular ATP Content Decrease Onset | ~20 µM | ~20 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a standard method for recording ion channel currents from isolated cardiomyocytes or cell lines expressing specific ion channels.
Objective: To determine the inhibitory concentration (IC50) of this compound and dronedarone on specific cardiac ion channels (e.g., IKr, IKs, ICaL, INa).
Materials:
-
Isolated cardiomyocytes (e.g., human atrial or ventricular myocytes) or a suitable cell line (e.g., HEK293) stably expressing the ion channel of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for micropipette fabrication.
-
External and internal pipette solutions specific to the ion current being measured.
-
This compound and dronedarone stock solutions (typically dissolved in DMSO).
Procedure:
-
Prepare cells for recording by plating them on glass coverslips.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with increasing concentrations of this compound or dronedarone, allowing for steady-state block to be reached at each concentration.
-
Record the blocked current at each concentration.
-
Analyze the data by plotting the fractional block against the drug concentration and fitting the data to the Hill equation to determine the IC50 value.
In Vitro Hepatotoxicity Assay
This protocol assesses the cytotoxic effects of this compound and dronedarone on liver cells.
Objective: To compare the concentration-dependent cytotoxicity of this compound and dronedarone in a hepatic cell line.
Materials:
-
HepG2 human hepatoma cell line.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and dronedarone stock solutions.
-
Cytotoxicity assay kit (e.g., MTT, LDH, or ATP-based assay).
-
Plate reader.
Procedure:
-
Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and dronedarone in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the concentration-response curves to determine the CC50 (half-maximal cytotoxic concentration) for each drug.
Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Amiodarone and Novel Class III Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
Amiodarone has long been a cornerstone in the management of cardiac arrhythmias, valued for its broad spectrum of antiarrhythmic activity. However, its use is often tempered by a complex side-effect profile, prompting the development of novel class III antiarrhythmic agents. This guide provides an objective comparison of this compound with several newer alternatives—dronedarone, sotalol, ibutilide, dofetilide, and bretylium—supported by experimental data to inform research and drug development efforts.
Mechanism of Action: A Look at the Signaling Pathways
Class III antiarrhythmic agents primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. This action prolongs the action potential duration (APD) and the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias.[1][2] While this is a shared mechanism, the specific channels targeted and the additional pharmacological actions of each drug differ significantly, influencing their clinical efficacy and safety profiles.
This compound, for instance, exhibits a complex mechanism that includes the blockade of multiple ion channels (potassium, sodium, and calcium) and antagonism of α and β-adrenergic receptors.[3][4] This multifaceted action contributes to its high efficacy but also to its extensive side-effect profile. In contrast, newer agents often have more selective targets. Dofetilide, for example, is a pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[5][6][7] Ibutilide's mechanism is unique in that it not only blocks the delayed rectifier potassium current but also activates a slow, inward sodium current.[8][9] Bretylium also has a complex pharmacology, initially causing the release of norepinephrine from adrenergic nerve terminals, followed by a blockade of norepinephrine release, in addition to its potassium channel blocking effects.[10][11][12]
Caption: Simplified signaling pathways of this compound and Novel Class III Antiarrhythmics.
Performance Comparison: Efficacy and Safety
The clinical performance of these agents varies depending on the arrhythmia being treated. The following tables summarize key quantitative data from comparative studies.
Atrial Fibrillation: Conversion to and Maintenance of Sinus Rhythm
| Drug Comparison | Efficacy Metric | This compound | Novel Agent | Study/Source |
| This compound vs. Dronedarone | Recurrence of Atrial Fibrillation | 42% | 63% | DIONYSOS Trial[13] |
| Adverse Events Leading to Discontinuation | Higher (OR 1.81) | Lower | Meta-analysis[14] | |
| This compound vs. Sotalol | Spontaneous Conversion to Sinus Rhythm | 27.1% | 24.2% | SAFE-T Trial[15] |
| Median Time to Recurrence of AF (days) | 487 | 74 | SAFE-T Trial[15][16] | |
| Maintenance of Sinus Rhythm at 1 Year (Treatment-received) | 65% | 40% | SAFE-T Trial[16] | |
| This compound vs. Dofetilide | Conversion to Sinus Rhythm (IV) | 4% | 35% | Multicenter Trial[17] |
| Maintenance of Sinus Rhythm at 1 Year | 61% | 37% (vs. 39% for this compound in a separate cohort) | Retrospective Study[1][2][3][18] | |
| Recurrent Atrial Arrhythmias at 12 months | 39% | 37% | Retrospective Study[1][2][3][18] |
Ventricular Arrhythmias and Other Conditions
| Drug Comparison | Efficacy Metric | This compound | Novel Agent | Study/Source |
| This compound vs. Bretylium | Arrhythmia Event Rate (48h) | Comparable (high-dose) | Comparable | Multicenter Trial[19][20][21] |
| Hypotension | Lower | Significantly Higher | Multicenter Trial[19][20][21] | |
| This compound vs. Ibutilide | Conversion of Atrial Fibrillation/Flutter (IV) | - | - | - |
| Dofetilide in High-Risk Patients | Conversion to Sinus Rhythm at 1 month | - | 22% (vs 3% placebo) | DIAMOND Studies[22][23] |
| Maintenance of Sinus Rhythm at 1 year | - | 79% (vs 42% placebo) | DIAMOND Studies[24][25] |
Experimental Protocols: Key Methodologies
Understanding the methodologies behind the cited data is crucial for interpretation. Below are summaries of the experimental protocols for key comparative trials.
DIONYSOS Trial (Dronedarone vs. This compound)
-
Objective: To compare the efficacy and safety of dronedarone and this compound for the maintenance of sinus rhythm in patients with persistent atrial fibrillation.
-
Design: Randomized, double-blind, parallel-group trial.
-
Patient Population: 504 patients with persistent atrial fibrillation who had not previously taken this compound.
-
Intervention: Patients were randomized to receive either dronedarone (400 mg twice daily) or this compound (600 mg daily for 28 days, then 200 mg daily).
-
Primary Endpoint: Recurrence of atrial fibrillation.
-
Follow-up: At least 6 months.[13]
SAFE-T Trial (Sotalol this compound Atrial Fibrillation Efficacy Trial)
-
Objective: To compare the efficacy of sotalol and this compound in maintaining sinus rhythm in patients with persistent atrial fibrillation.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 665 patients with persistent atrial fibrillation receiving anticoagulants.
-
Intervention: Patients were randomly assigned to receive this compound, sotalol, or placebo.
-
Primary Endpoint: Time to the first recurrence of atrial fibrillation, determined by weekly transtelephonic monitoring.[15]
Intravenous this compound vs. Bretylium for Ventricular Tachycardia/Fibrillation
-
Objective: To compare the safety and efficacy of intravenous this compound with bretylium for the treatment of recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation.
-
Design: Randomized, double-blind trial.
-
Patient Population: 302 patients with refractory, hemodynamically destabilizing ventricular tachycardia or fibrillation.
-
Intervention: Patients were randomized to receive intravenous bretylium (4.7 g over 24 hours) or intravenous this compound in a high dose (1.8 g over 24 hours) or a low dose (0.2 g over 24 hours).
-
Primary Endpoint: Arrhythmia event rate during the first 48 hours of therapy.[19][20][21]
Caption: Generalized workflow for comparative clinical trials of antiarrhythmic agents.
Conclusion
Novel class III antiarrhythmic agents offer alternatives to this compound, often with more selective mechanisms of action and potentially improved safety profiles. Dronedarone, for instance, is associated with fewer adverse effects than this compound but is also less effective at maintaining sinus rhythm.[13] Sotalol shows comparable efficacy to this compound for the conversion of atrial fibrillation but is inferior for long-term maintenance of sinus rhythm.[15] Dofetilide has demonstrated efficacy in converting atrial fibrillation and maintaining sinus rhythm, particularly in patients with left ventricular dysfunction, a population in which many other antiarrhythmics are contraindicated.[24][25] Bretylium provides a rapidly acting intravenous option for life-threatening ventricular arrhythmias, with efficacy comparable to high-dose this compound, though with a higher incidence of hypotension.[19][20][21]
The choice between this compound and a novel class III agent is a complex decision that requires careful consideration of the specific arrhythmia, the patient's underlying cardiac condition, and the potential for adverse effects. For researchers and drug development professionals, the ongoing exploration of more targeted and safer class III antiarrhythmics remains a critical area of investigation to improve patient outcomes in the management of cardiac arrhythmias.
References
- 1. Dofetilide comparable to this compound for rhythm control in AF patients [medicaldialogues.in]
- 2. jacc.org [jacc.org]
- 3. Comparative Efficacy of Dofetilide Versus this compound in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ibutilide - Wikipedia [en.wikipedia.org]
- 9. Bretylium - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bretylium tosylate: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
- 13. jwatch.org [jwatch.org]
- 14. This compound versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound vs Sotalol for Atrial Fibrillation |… | Clinician.com [clinician.com]
- 16. Comparison of intravenously administered dofetilide versus this compound in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jacc.org [jacc.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Randomized, double-blind comparison of intravenous this compound and bretylium in the treatment of patients with recurrent, hemodynamically destabilizing ventricular tachycardia or fibrillation. The Intravenous this compound Multicenter Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Dofetilide in patients with left ventricular dysfunction and either heart failure or acute myocardial infarction: rationale, design, and patient characteristics of the DIAMOND studies. Danish Investigations of Arrhythmia and Mortality ON Dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Danish Investigations of Arrhythmia and Mortality on Dofetilide - American College of Cardiology [acc.org]
- 23. ahajournals.org [ahajournals.org]
- 24. Efficacy of Dofetilide in the Treatment of Atrial Fibrillation-Flutter in Patients With Reduced Left Ventricular Function. A Danish Investigation of Arrhythmia and Mortality On Dofetilide (DIAMOND) Substudy - American College of Cardiology [acc.org]
- 25. Comparison of sotalol versus this compound in maintaining stability of sinus rhythm in patients with atrial fibrillation (Sotalol-Amiodarone Fibrillation Efficacy Trial [Safe-T]) - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiodarone's Anti-Fibrillatory Action in Large Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amiodarone's anti-fibrillatory performance with other alternatives, supported by experimental data from large animal models. The information is intended to assist researchers and professionals in drug development in understanding the validation of this compound's efficacy.
Comparative Efficacy of Anti-Fibrillatory Agents
The following tables summarize quantitative data from studies in large animal models, comparing the effects of this compound and alternative anti-arrhythmic agents on key electrophysiological parameters related to ventricular fibrillation.
Table 1: Effects on Defibrillation Threshold (DFT) in Swine Models
| Treatment Group | Dosage | Baseline DFT (Joules) | Post-treatment DFT (Joules) | Change in DFT | Reference |
| This compound | 10 mg/kg IV | 22.7 ± 4.1 | 26.1 ± 2.9 | +15% | [1] |
| 25 mg/kg IV (cumulative) | 22.7 ± 4.1 | 34.9 ± 8.2 | +54% | [1] | |
| Desethylthis compound (DEA) | 10 mg/kg IV | 20.5 ± 6.3 | 33.9 ± 13.6 | +65% | [1] |
| Vehicle (Control) | N/A | 20.5 ± 6.3 | Not Reported | -14% | [1] |
Table 2: Effects on Ventricular Fibrillation Threshold (VFT) and Defibrillation Threshold (VDT) in Canine Models
| Condition | VFT (μA/g) | VDT (mA/g) | Reference |
| Control | 27.9 ± 15.5 | 43.9 ± 4.5 | [2] |
| This compound | 63.5 ± 32.8 | 57.8 ± 11.3 | [2] |
| Coronary Occlusion + this compound | 44.7 ± 21.6 | 57.1 ± 11.0 | [2] |
Table 3: Comparative Effects of Acute and Chronic this compound Administration in Canine Models
| Parameter | Acute this compound (10 mg/kg IV) | Chronic this compound (20 mg/kg/day orally) | Reference |
| Defibrillation Threshold (DFT) | Unchanged | Unchanged | [3] |
| Ventricular Effective Refractory Period (VERP) | No significant change | Significantly extended | [3] |
| Number of VF Wavefronts | Decreased by 42% | Decreased by 60% | [3] |
| Incidence of Re-entry | Decreased by 57% | Decreased by 44% | [3] |
Experimental Protocols
General Protocol for Induction of Ventricular Fibrillation in Swine
This protocol provides a general framework for inducing ventricular fibrillation (VF) in swine models for the evaluation of anti-arrhythmic drugs.
-
Animal Preparation: Domestic farm pigs (mean weight 41.8 ± 4 kg) are sedated and anesthetized.[1] Anesthesia is maintained throughout the experiment.
-
Catheterization: A transvenous lead system is inserted for delivering defibrillation shocks.[1]
-
Induction of VF: VF is induced electrically. One common method involves passing an electrical current through the heart using two 22-gauge spinal needles placed above and below the heart, connected to a series of 9V batteries.
-
Drug Administration: The test compound (e.g., this compound, DEA) or vehicle is administered intravenously at specified dosages.[1]
-
Defibrillation Threshold (DFT) Measurement: An up-down DFT algorithm is used. This involves delivering a series of ascending and descending energy shocks to determine the minimal energy required for successful defibrillation.[1]
-
Data Analysis: Baseline and post-drug administration DFT values are recorded and compared. Statistical analysis is performed to determine the significance of any changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's anti-fibrillatory action and a typical experimental workflow for its validation in a large animal model.
Caption: this compound's primary signaling pathway involves blocking key ion channels.
Caption: A typical experimental workflow for validating anti-fibrillatory drugs.
References
Amiodarone vs. Sotalol for Maintaining Sinus Rhythm: A Comparative Guide for Researchers
In the pursuit of effective therapeutic strategies for maintaining sinus rhythm in atrial fibrillation and other arrhythmias, amiodarone and sotalol stand out as two frequently investigated antiarrhythmic agents. This guide provides a comprehensive comparison of their performance in experimental models, offering researchers, scientists, and drug development professionals a detailed overview of their electrophysiological effects, efficacy in arrhythmia suppression, and underlying mechanisms of action. The information presented is drawn from a range of preclinical studies, with a focus on quantitative data and detailed experimental methodologies.
Electrophysiological and Antiarrhythmic Effects: A Quantitative Comparison
The efficacy of this compound and sotalol in maintaining sinus rhythm is intrinsically linked to their distinct effects on the cardiac action potential and ion channel activity. The following tables summarize key quantitative data from various experimental models.
| Table 1: Electrophysiological Effects of this compound and Sotalol in a Rabbit Model of Atrioventricular (AV) Block | ||
| Parameter | This compound | Sotalol (50-100 µM) |
| QT Interval Increase | 31 ± 6 ms | 41 ± 4 ms to 61 ± 9 ms |
| Monophasic Action Potential (MAP) Duration (MAP90) Increase | 20 ± 5 ms | 17 ± 5 ms to 25 ± 8 ms |
| Dispersion of Repolarization (MAP90) | No significant increase (10%) | Significant increase |
| Early Afterdepolarizations (EADs) and Torsade de Pointes (TdP) in Hypokalemia | Did not occur | Occurred in 6 of 13 hearts |
| MAP Configuration | Rectangular pattern (Ratio-MAP90/50: 1.36) | Triangular pattern (Ratio-MAP90/50: 1.52) |
| Data from an in vitro study on isolated, retrogradely perfused rabbit hearts with induced AV block.[1] |
| Table 2: Effects on Action Potential Duration (APD) in Human Ventricular Tissue | ||
| Parameter | This compound (400 mg/day for 3 months) | d-Sotalol (2.0 mg/kg IV) |
| APD Prolongation at Slow Pacing Rate (700 ms cycle length) | 12 ± 9% | 11 ± 5% |
| APD Prolongation at Fast Pacing Rate (350 ms cycle length) | 11 ± 6% | 5 ± 3% |
| Frequency Dependence of APD Prolongation | Independent of pacing rate | Reverse use-dependent (attenuated at faster rates) |
| Data from a study on monophasic action potentials recorded from the right ventricle in patients.[2] |
Detailed Experimental Protocols
Understanding the methodologies employed in these experimental studies is crucial for interpreting the data and designing future research.
Rabbit Model of Acute Atrioventricular Block and Proarrhythmia
This in vitro model is designed to assess the electrophysiological effects and proarrhythmic potential of antiarrhythmic drugs.[1]
-
Animal Model: Male rabbits are treated with this compound (280-340 mg/day) for six weeks.
-
Heart Preparation: Hearts are excised and retrogradely perfused using the Langendorff technique.
-
Arrhythmia Induction: Acute atrioventricular (AV) block is induced to create bradycardia, a condition known to enhance the proarrhythmic effects of certain drugs. Hypokalemia is induced by lowering the potassium concentration in the perfusate to further provoke arrhythmias.
-
Data Acquisition: Up to eight simultaneous epicardial and endocardial monophasic action potentials (MAPs) are recorded to measure action potential duration and dispersion of repolarization.
-
Drug Administration: Sotalol (10-100 µM) is directly added to the perfusate for comparison with the chronic this compound-treated hearts.
Canine Models of Atrial Fibrillation
Canine models are frequently used due to the anatomical and physiological similarities of the canine heart to the human heart. Various methods are employed to induce and study atrial fibrillation (AF).[3]
-
Rapid Atrial Pacing: Sustained or repeated rapid pacing of the atria can induce electrical and structural remodeling, leading to the development of AF.[4]
-
Vagal Nerve Stimulation: Stimulation of the vagus nerve can facilitate the induction and maintenance of AF by altering autonomic tone.
-
Aseptic Pericarditis: Inducing inflammation of the pericardium can create a substrate for atrial arrhythmias.
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and sotalol stem from their distinct interactions with cardiac ion channels and receptors.
This compound is a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[5][6][7][8] Its primary action is the blockade of potassium channels, which prolongs the action potential duration and effective refractory period.[6][8][9][10] Additionally, it blocks sodium and calcium channels and has non-competitive beta-adrenergic blocking effects.[5][6][8][9] This complex pharmacological profile contributes to its high efficacy but also to its potential for side effects.
Sotalol has a dual mechanism of action, acting as both a non-selective beta-adrenergic blocker (Class II) and a potassium channel blocker (Class III).[9][11][12][13][14][15] The beta-blocking activity reduces heart rate and myocardial contractility, while the potassium channel blockade prolongs the action potential duration.[11][13][15]
References
- 1. Comparison of the in vitro electrophysiologic and proarrhythmic effects of this compound and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency dependent effects of d-sotalol and this compound on the action potential duration of the human right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 11. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 14. Beta blocker - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Comparative Analysis of Amiodarone and its Active Metabolite, MDEA: A Guide for Researchers
Amiodarone, a potent class III antiarrhythmic agent, undergoes hepatic metabolism to its primary active metabolite, N-desethylthis compound (MDEA). While both compounds contribute to the therapeutic effects, they also exhibit distinct toxicological profiles. This guide provides a comprehensive comparative analysis of this compound and MDEA, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in drug development and toxicological studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and its active metabolite, MDEA, in terms of their electrophysiological effects and cytotoxicity.
| Parameter | This compound | MDEA (Desethylthis compound) | Reference |
| Electrophysiological Effects (in Langendorff perfused guinea pig hearts) | [1] | ||
| Prolongation of AV-nodal conduction | Less pronounced | More pronounced | [1] |
| Prolongation of His-bundle conduction | Less pronounced | More pronounced | [1] |
| Prolongation of intraventricular conduction | Less pronounced | More pronounced | [1] |
| Prolongation of QT-interval | No significant effect in acute perfusion | Significant prolongation | [1] |
| Prolongation of atrial myocardial refractoriness | More pronounced | Less pronounced | [1] |
| Prolongation of ventricular refractoriness | Similar effect | Similar effect | [1] |
| Cytotoxicity | [2][3] | ||
| LC50 in HPL1A cells (µM) | 12.4 | 5.07 | [3] |
| Effect on Alveolar Macrophage Viability (Trypan Blue Exclusion) | No effect up to 20 µM | Significant inhibition at 20 µM | [2] |
| LDH Release from Alveolar Macrophages | Increased release | More potent increase in LDH release | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Electrophysiological Analysis in Langendorff Perfused Guinea Pig Hearts
This protocol is based on the methodology described by Nattel et al. (1987) for comparing the acute electrophysiological effects of this compound and MDEA.
1. Animal Preparation and Heart Isolation:
-
Male guinea pigs are anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
2. Electrophysiological Recordings:
-
A bipolar stimulating electrode is placed on the right atrium for pacing.
-
Recording electrodes are positioned on the right atrium, His-bundle region, and right ventricular epicardium to record atrial, His-bundle, and ventricular electrograms, respectively.
-
Lead II of the electrocardiogram (ECG) is also recorded to measure the QT interval.
3. Drug Perfusion:
-
After a stabilization period, baseline electrophysiological parameters are recorded.
-
This compound or MDEA is then added to the perfusate at desired concentrations.
-
Electrophysiological parameters are continuously monitored and recorded for a specified duration (e.g., 1 hour of perfusion).
4. Measurement of Electrophysiological Parameters:
-
Conduction Intervals: Atrio-His (A-H) and His-ventricular (H-V) intervals are measured from the electrograms to assess AV-nodal and His-Purkinje conduction, respectively. Intraventricular conduction is assessed by the QRS duration.
-
Refractory Periods: The effective refractory periods of the atrium and ventricle are determined using the extrastimulus technique.
-
QT Interval: The QT interval is measured from the ECG as an indicator of ventricular repolarization.
Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay
This protocol describes a common method to assess cytotoxicity by measuring the release of LDH from damaged cells, as referenced in studies comparing this compound and MDEA toxicity.[2][3]
1. Cell Culture and Treatment:
-
Human peripheral lung epithelial (HPL1A) cells or alveolar macrophages are seeded in 96-well plates and cultured until they reach a desired confluency.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or MDEA. Control wells receive vehicle only.
-
The cells are incubated for a specified period (e.g., 24 hours).
2. Sample Collection:
-
After incubation, the culture plates are centrifuged.
-
The supernatant from each well is carefully collected for LDH measurement.
-
To determine the maximum LDH release, a set of control cells is lysed using a lysis buffer (e.g., Triton X-100).
3. LDH Activity Measurement:
-
The collected supernatants are transferred to a new 96-well plate.
-
An LDH assay reagent, containing a substrate and a cofactor, is added to each well.
-
The plate is incubated at room temperature in the dark.
-
The enzymatic reaction results in a colored product (formazan), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
4. Calculation of Cytotoxicity:
-
The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Quantification of this compound and MDEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the simultaneous quantification of this compound and MDEA in biological matrices, a common analytical technique in pharmacokinetic studies.
1. Sample Preparation:
-
Plasma, serum, or tissue homogenate samples are thawed.
-
An internal standard (e.g., a deuterated analog of this compound or MDEA) is added to each sample.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE) if necessary.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for this compound, MDEA, and the internal standard.
3. Data Analysis:
-
The peak areas of this compound, MDEA, and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.
-
The concentrations of this compound and MDEA in the unknown samples are determined from the calibration curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the comparative analysis of this compound and MDEA.
References
- 1. Comparison of Mitochondrial and Antineoplastic Effects of this compound and Desethylthis compound in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-mass spectrometry assay method for simultaneous determination of this compound and desethylthis compound in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the proarrhythmic risk of Amiodarone compared to other drugs
For Researchers, Scientists, and Drug Development Professionals
Amiodarone stands as a cornerstone in the management of various cardiac arrhythmias. However, its complex pharmacological profile, which contributes to its efficacy, also presents a challenging proarrhythmic potential. This guide provides a comprehensive comparison of the proarrhythmic risk of this compound against other antiarrhythmic drugs, supported by quantitative data from clinical studies and detailed experimental protocols for risk assessment.
Executive Summary
This compound, a class III antiarrhythmic agent, exhibits a unique and complex mechanism of action, affecting multiple cardiac ion channels. While it effectively prolongs the cardiac action potential and the QT interval, a known risk factor for Torsades de Pointes (TdP), the clinical incidence of this life-threatening arrhythmia with this compound is paradoxically lower than with other "purer" class III agents like sotalol and dofetilide. This guide delves into the comparative proarrhythmic risk, presenting clinical data, outlining experimental methodologies for risk evaluation, and visualizing the underlying mechanisms.
Comparative Proarrhythmic Risk: Quantitative Insights
The following tables summarize the incidence of Torsades de Pointes (TdP) and other proarrhythmic events for this compound compared to other commonly used antiarrhythmic drugs. The data is compiled from a variety of clinical trials and meta-analyses.
| Drug | Class | Incidence of Torsades de Pointes (TdP) | Key Considerations |
| This compound | III (with properties of I, II, & IV) | <1% - 2%[1][2] | Risk is increased with intravenous administration, hypokalemia, and co-administration of other QT-prolonging drugs.[1] Despite significant QTc prolongation, the incidence of TdP is relatively low.[1] |
| Sotalol | III (with beta-blocking activity) | 1.8% - 4% (dose-dependent) | Risk is higher in females and patients with renal impairment. A meta-analysis of intravenous sotalol showed a lower TdP risk of 0.1%.[3] |
| Dofetilide | III | 0.3% - 10.5% (dose-dependent) | Requires in-hospital initiation with continuous ECG monitoring due to the risk of proarrhythmia.[4] |
| Dronedarone | III | Reports of TdP exist, with some studies suggesting a higher incidence of cardiovascular events compared to this compound.[5] | A structural analog of this compound without the iodine moiety, designed to have a better safety profile.[5][6] |
| Class IC Agents (e.g., Flecainide, Propafenone) | I | Lower risk of TdP, but increased risk of monomorphic ventricular tachycardia, especially in patients with structural heart disease. | Non-inferior to this compound in preventing atrial tachyarrhythmias in patients with sinus node disease.[7] |
Understanding the Paradox: this compound's Unique Profile
This compound's lower-than-expected proarrhythmic risk, despite significant QT prolongation, is attributed to its complex multi-channel blocking effects. Unlike more specific hERG channel blockers, this compound also blocks sodium and calcium channels. This "balanced" ion channel blockade is thought to prevent the early afterdepolarizations that trigger TdP.[8]
Experimental Protocols for Proarrhythmic Risk Assessment
Accurate assessment of a drug's proarrhythmic potential is crucial in drug development. The following are detailed methodologies for key experiments.
In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
This assay is the gold standard for assessing a compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary mechanism for drug-induced QT prolongation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing step to +20 mV for 2 seconds is applied to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV for 2 seconds is then applied to elicit the hERG tail current, which is measured.
-
-
Data Acquisition and Analysis:
-
The peak tail current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value is determined using a Hill equation fit.[9][10][11][12][13]
-
In Vivo Electrophysiology Study in an Animal Model (Rabbit)
In vivo models are essential for evaluating the integrated electrophysiological effects of a drug in a whole-organism setting.
Objective: To assess the proarrhythmic potential of a test compound by measuring changes in electrocardiogram (ECG) parameters and the inducibility of arrhythmias.
Methodology:
-
Animal Preparation: New Zealand White rabbits are anesthetized, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively. Needle electrodes are placed subcutaneously for ECG recording.
-
Baseline Recordings: Baseline ECG parameters (RR interval, PR interval, QRS duration, and QT interval) are recorded. The QT interval is corrected for heart rate (QTc) using a species-specific formula.
-
Drug Administration: The test compound is administered intravenously at escalating doses.
-
Electrophysiological Monitoring: ECG is continuously monitored throughout the experiment. Changes in QTc interval are the primary endpoint.
-
Programmed Electrical Stimulation (Optional): To assess the inducibility of ventricular tachyarrhythmias, programmed electrical stimulation can be performed via a pacing catheter placed in the right ventricle.
-
Data Analysis: The dose-dependent effects of the compound on QTc interval and the incidence of spontaneous or induced arrhythmias are analyzed.[1][14][15][16]
Clinical Trial Design for Proarrhythmia Assessment (CiPA Initiative)
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a new paradigm for assessing the proarrhythmic risk of new drugs, moving beyond a sole focus on QT prolongation.
Objective: To provide a more comprehensive and mechanistic assessment of a drug's proarrhythmic potential.
Methodology:
The CiPA approach integrates data from four key components:
-
In Vitro Ion Channel Assays: Comprehensive assessment of the drug's effects on multiple human cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.).[17][18][19][20][21]
-
In Silico Modeling: The data from the ion channel assays are integrated into a computer model of a human ventricular cardiomyocyte to predict the drug's effect on the cardiac action potential and to generate a proarrhythmic risk score.[17][18][19][20][21]
-
In Vitro Human Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Assays: The predictions from the in silico model are confirmed by testing the drug's effects on the electrophysiology of hiPSC-CMs.
-
Phase I Clinical ECG Assessment: A thorough evaluation of the drug's effects on the ECG in early-phase clinical trials, with a focus on exposure-response relationships for multiple ECG biomarkers beyond just the QTc interval.[17][18][19][20][21]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate key concepts in antiarrhythmic drug classification and the assessment of proarrhythmic risk.
Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.
Caption: Experimental Workflow for Proarrhythmia Assessment.
Caption: this compound's Multi-Channel Signaling Pathway.
Conclusion
This compound's proarrhythmic risk profile is a complex interplay of its multiple ion channel effects. While it prolongs the QT interval, a surrogate marker for TdP risk, its concomitant blockade of sodium and calcium channels appears to mitigate this risk, resulting in a lower incidence of TdP compared to other Class III antiarrhythmics. For drug development professionals, a comprehensive assessment of proarrhythmic potential, as outlined by the CiPA initiative, is essential to accurately characterize the safety profile of new chemical entities. This involves a multi-faceted approach, from in vitro ion channel screening to in vivo animal studies and carefully designed clinical trials. Understanding the nuances of this compound's pharmacology provides valuable insights into the development of safer and more effective antiarrhythmic therapies.
References
- 1. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus other pharmacological interventions for prevention of sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The novel antiarrhythmic drug dronedarone: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. A randomized comparison of this compound and class IC antiarrhythmic drugs to treat atrial fibrillation in patients paced for sinus node disease: the Prevention Investigation and Treatment: A Group for Observation and Research on Atrial arrhythmias (PITAGORA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QT Dispersion and Drug-Induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 11. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CIPA [cipaproject.org]
- 20. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 21. the-comprehensive-in-vitro-proarrhythmia-assay-cipa-initiative-update-on-progress - Ask this paper | Bohrium [bohrium.com]
replicating clinical manifestations of Amiodarone toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
Amiodarone, a potent antiarrhythmic agent, is clinically effective but carries a risk of significant organ toxicity, most notably affecting the lungs, liver, and thyroid. To investigate the mechanisms of this compound-induced toxicity and develop potential therapeutic interventions, various animal models have been established. This guide provides a comparative overview of these models, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Comparison of Animal Models for this compound-Induced Toxicity
The choice of animal model for studying this compound toxicity depends on the specific organ and clinical manifestations of interest. Rodents, particularly rats and mice, are the most commonly used species.
Pulmonary Toxicity
This compound-induced pulmonary toxicity (AIPT) is a serious adverse effect characterized by inflammation and fibrosis. Animal models have been developed to replicate these features.
Data Summary: this compound-Induced Pulmonary Toxicity in Rodent Models
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Inflammatory Cell Infiltration (BAL Fluid) | Sprague-Dawley Rat | 80 mg/kg/day i.p. for 2 weeks | Significant increase in total leukocyte count. | [1] |
| F344 Rat | 175 mg/kg/day by oral gavage for 6 weeks | Significant increase in macrophages, neutrophils, and lymphocytes. | [2] | |
| F344 Rat | 6.25 mg/kg intratracheal instillation on days 0 and 2 | Increased recovery of alveolar macrophages, neutrophils, and eosinophils. | [3] | |
| Pulmonary Fibrosis (Hydroxyproline Content) | Sprague-Dawley Rat | 80 mg/kg/day i.p. for 1-4 weeks | Significant increase in lung hydroxyproline content from week 1. | [1] |
| F344 Rat | 1.25 mg single intratracheal instillation | Significant increase in lung hydroxyproline levels after 6 weeks. | [4] | |
| Wistar Rat | 30 mg/kg/day oral administration for 8 weeks | Markedly increased hydroxyproline content in lung homogenates. | [5] |
Experimental Protocol: Induction of this compound-Induced Pulmonary Fibrosis in Rats
This protocol is based on a widely cited method for inducing pulmonary fibrosis in rats.
Materials:
-
Male F344 rats (200-250 g)
-
This compound hydrochloride
-
Sterile water for injection
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device (e.g., Microsprayer)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Visualize the trachea via the oral cavity and carefully insert the intratracheal instillation device.
-
Administer a single dose of this compound hydrochloride (e.g., 1.25 mg in 200 µL of sterile water) directly into the lungs.[4] Another established protocol uses two intratracheal instillations of 6.25 mg/kg this compound on day 0 and day 2.[3]
-
Monitor the animal for recovery from anesthesia.
-
House the animals under standard conditions for a predetermined period (e.g., 28 days) to allow for the development of pulmonary fibrosis.[3]
-
At the end of the study period, euthanize the animals and collect lung tissue for analysis of fibrosis (e.g., hydroxyproline assay, histopathology) and bronchoalveolar lavage (BAL) fluid for inflammatory cell analysis.
Hepatotoxicity
This compound can cause a spectrum of liver injuries, from asymptomatic elevation of liver enzymes to severe hepatitis and cirrhosis. Mouse models are frequently used to study this compound-induced hepatotoxicity.
Data Summary: this compound-Induced Hepatotoxicity in Mouse Models
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Serum Alanine Aminotransferase (ALT) Levels | BALB/c Mouse | 1000 mg/kg/day p.o. for 3 days (with dexamethasone pretreatment) | Significant increase in plasma ALT levels. | [6] |
| Mitochondrial Dysfunction | C57BL/6 Mouse | Not specified | This compound induces mitochondrial toxicity in hepatocytes. | [7] |
Experimental Protocol: Induction of this compound-Induced Liver Injury in Mice
This protocol describes a method to induce liver injury in mice, which involves sensitizing the animals with dexamethasone to enhance the metabolic activation of this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound hydrochloride
-
Dexamethasone
-
Corn oil or other suitable vehicle
-
Intraperitoneal (i.p.) injection needles
-
Oral gavage needles
Procedure:
-
Pre-treat the mice with dexamethasone (e.g., 60 mg/kg, i.p.) once daily for 3 days to induce cytochrome P450 enzymes.[6]
-
On the third day of dexamethasone treatment, administer this compound (e.g., 1000 mg/kg) orally by gavage.[6]
-
Continue this compound administration for a specified period (e.g., 1-3 days).
-
At the end of the treatment period, collect blood samples for the analysis of serum liver enzymes (e.g., ALT, AST).
-
Harvest liver tissue for histopathological examination and analysis of markers of oxidative stress and mitochondrial function.
Thyroid Toxicity
This compound's high iodine content and its intrinsic properties can lead to both hypothyroidism and hyperthyroidism. While animal models for this compound-induced thyroid dysfunction are less standardized than those for pulmonary and hepatic toxicity, they are crucial for understanding the underlying mechanisms.
-
Key Features: Animal studies have shown that this compound administration can lead to direct cytotoxic effects on thyroid cells.[8]
Signaling Pathways in this compound Toxicity
Several signaling pathways are implicated in the pathogenesis of this compound-induced organ damage. Understanding these pathways is essential for identifying potential therapeutic targets.
Oxidative Stress and Mitochondrial Dysfunction
A central mechanism of this compound toxicity is the induction of oxidative stress and mitochondrial dysfunction. This compound accumulates in mitochondria, impairs the electron transport chain, and leads to the generation of reactive oxygen species (ROS).[9]
Caption: this compound-induced oxidative stress and mitochondrial dysfunction pathway.
Kupffer Cell Activation in Hepatotoxicity
In the liver, this compound and its metabolites can activate Kupffer cells, the resident macrophages. Activated Kupffer cells release pro-inflammatory cytokines and more ROS, exacerbating liver injury.
Caption: Kupffer cell activation in this compound-induced hepatotoxicity.
Experimental Workflow for Assessing this compound Toxicity in Animal Models
A typical workflow for investigating this compound toxicity in animal models involves several key stages, from model induction to endpoint analysis.
Caption: General experimental workflow for this compound toxicity studies.
Alternatives to Animal Models
While animal models are invaluable, in vitro methods offer complementary approaches to screen for this compound toxicity and investigate cellular mechanisms, in line with the "3Rs" principle (Replacement, Reduction, and Refinement).
-
In Vitro Cell Cultures: Primary hepatocytes, lung epithelial cells, and thyroid follicular cells can be used to assess the direct cytotoxic effects of this compound and its metabolites.[10] These models are useful for high-throughput screening and mechanistic studies.
-
Organ-on-a-Chip Models: Microfluidic devices that mimic the structure and function of human organs provide a more physiologically relevant in vitro system to study drug toxicity.
-
Computational Modeling: In silico models can predict the potential toxicity of this compound and its analogues based on their chemical structure and properties.
Comparison of In Vivo and In Vitro Models
| Feature | In Vivo Animal Models | In Vitro Models |
| Physiological Relevance | High (whole-organism response) | Moderate to High (depending on the model) |
| Complexity | High (inter-organ interactions) | Low to Moderate |
| Throughput | Low | High |
| Cost | High | Low |
| Ethical Considerations | Significant | Minimal |
| Predictive Value for Humans | Generally good, but species differences can be a limitation. | Improving, especially with human-derived cells and organ-on-a-chip technologies. |
Conclusion
Animal models, particularly in rats and mice, have been instrumental in elucidating the mechanisms of this compound-induced pulmonary, hepatic, and thyroid toxicity. These models allow for the controlled investigation of dose-dependent effects and the evaluation of potential therapeutic strategies. The choice of a specific model should be guided by the research question and the target organ of interest. Integrating data from these in vivo studies with findings from in vitro and in silico models will be crucial for a comprehensive understanding of this compound toxicity and for the development of safer antiarrhythmic drugs in the future. The continued development and validation of alternative models will also be vital for reducing reliance on animal testing.
References
- 1. A Mechanistic Study on the this compound-Induced Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced pulmonary toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound-induced pulmonary toxicity in F344 rats" by Michael Douglas Taylor [researchrepository.wvu.edu]
- 4. This compound-induced pulmonary fibrosis in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a model compound for assessment of mitochondrial toxicity in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current State of Knowledge on this compound (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models [mdpi.com]
- 10. The role of in vitro methods as alternatives to animals in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
